molecular formula C11H16ClNO2 B1421870 Methyl 4-amino-4-phenylbutanoate hydrochloride CAS No. 56523-55-8

Methyl 4-amino-4-phenylbutanoate hydrochloride

Cat. No.: B1421870
CAS No.: 56523-55-8
M. Wt: 229.7 g/mol
InChI Key: LBYZXIYIAGQDLY-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-phenylbutanoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-4-phenylbutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-4-phenylbutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYZXIYIAGQDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 4-amino-4-phenylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 774125-27-8 (Free Base/General) | Related CAS: 56523-55-8 (HCl Salt)

Executive Summary

Methyl 4-amino-4-phenylbutanoate hydrochloride is the methyl ester derivative of 4-amino-4-phenylbutanoic acid (


-phenyl-GABA). Structurally distinct from the well-known anxiolytic Phenibut  (4-amino-3-phenylbutanoic acid), this compound positions the phenyl ring at the 

-carbon, directly adjacent to the amino group. This "benzylic amine" motif imparts unique steric and electronic properties, making it a critical chiral building block in the synthesis of peptidomimetics, macrocyclic drugs, and conformationally restricted

-amino acid scaffolds.

While its parent acid exhibits GABAergic activity, the methyl ester primarily serves as a lipophilic precursor or synthetic intermediate . It allows for orthogonal protection strategies in peptide synthesis and improves blood-brain barrier (BBB) penetration in pharmacological studies before metabolic hydrolysis.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Identity & Physical Data
PropertySpecification
IUPAC Name Methyl 4-amino-4-phenylbutanoate hydrochloride
Common Names

-Phenyl-GABA methyl ester HCl; 4-Amino-4-phenylbutyric acid methyl ester HCl
CAS Number 774125-27-8 (Base) / 56523-55-8 (HCl)
Molecular Formula

Molecular Weight 229.70 g/mol (HCl salt) / 193.24 g/mol (Free base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether)
Melting Point 165–170 °C (Decomposes)
Structural Distinction

The position of the phenyl ring is the defining feature that separates this compound from other GABA analogs.

  • GABA:

    
    
    
  • Phenibut:

    
     (
    
    
    
    -phenyl)[1]
  • Methyl 4-amino-4-phenylbutanoate:

    
     (
    
    
    
    -phenyl)

This


-substitution creates a chiral center at the 4-position, allowing for the isolation of 

- and

-enantiomers, which is critical for high-affinity ligand design.

Synthetic Pathways[4][6][10]

The synthesis of Methyl 4-amino-4-phenylbutanoate hydrochloride typically proceeds via the 3-benzoylpropionic acid route.[2] This method is scalable and utilizes inexpensive starting materials.

Pathway Diagram

Synthesis Benzene Benzene (Starting Material) KetoAcid 3-Benzoylpropionic Acid (4-oxo-4-phenylbutanoic acid) Benzene->KetoAcid Friedel-Crafts (AlCl3) Succinic Succinic Anhydride Succinic->KetoAcid Oxime Oxime Intermediate KetoAcid->Oxime NH2OH·HCl NaOAc AminoAcid 4-Amino-4-phenylbutanoic Acid (Parent Acid) Oxime->AminoAcid H2 / Pd/C Reduction Product Methyl 4-amino-4-phenylbutanoate HCl (Target Ester) AminoAcid->Product MeOH / SOCl2 Esterification

Figure 1: Step-wise synthesis from benzene and succinic anhydride.

Detailed Protocol
Step 1: Synthesis of 3-Benzoylpropionic Acid

Reaction: Friedel-Crafts Acylation

  • Reagents: Benzene (excess/solvent), Succinic Anhydride (1.0 eq),

    
     (2.2 eq).
    
  • Procedure: Add

    
     portion-wise to a stirred suspension of succinic anhydride in benzene at 0°C. Reflux for 2 hours.
    
  • Workup: Quench with ice/HCl. Extract the organic layer, wash, and crystallize from ethanol.

  • Yield: Typically 80-90%.

Step 2: Reductive Amination to 4-Amino-4-phenylbutanoic Acid

Reaction: Oxime Formation & Reduction

  • Oxime Formation: Reflux 3-benzoylpropionic acid with hydroxylamine hydrochloride (

    
    ) and sodium acetate in ethanol/water for 2 hours.
    
  • Reduction: Hydrogenate the isolated oxime using

    
     (50 psi) and 10% Pd/C catalyst in acetic acid or ethanol.
    
  • Purification: Filter catalyst and recrystallize the amino acid from water/ethanol.

Step 3: Esterification (Target Compound Synthesis)

Reaction: Acid-Catalyzed Esterification

  • Setup: Suspend 4-amino-4-phenylbutanoic acid (10 g) in anhydrous methanol (100 mL) at 0°C.

  • Activation: Dropwise add Thionyl Chloride (

    
    , 1.5 eq) or Trimethylsilyl Chloride (TMSCl, 2.0 eq). Note: TMSCl is milder and generates HCl in situ.
    
  • Reflux: Heat to reflux for 4–6 hours until the solid dissolves and TLC shows consumption of the acid.

  • Isolation: Concentrate in vacuo to a white solid. Triturate with diethyl ether to remove impurities.

  • Result: Methyl 4-amino-4-phenylbutanoate hydrochloride.[3][4]

Applications in Drug Discovery

Peptidomimetics & Macrocycles

This compound is a "privileged scaffold" for introducing


-turns  in peptide chains.
  • Conformational Restriction: The phenyl ring at the

    
    -position restricts the rotation of the peptide backbone, stabilizing specific secondary structures (helices or turns).
    
  • Protease Stability: Incorporation of

    
    -amino acids renders peptides resistant to standard proteolytic enzymes, prolonging half-life in vivo.
    
Chiral Resolution Agent

The free acid (obtained by hydrolysis) can be resolved into pure


 and 

enantiomers. These enantiomers are used to:
  • Synthesize chiral drugs (e.g., NEP inhibitors).

  • Serve as resolving agents for other racemic amines or acids.

GABAergic Pharmacology

While less potent than Phenibut, the 4-phenyl isomer interacts with GABA receptors.[5]

  • Mechanism: Acts as a GABA analog. The ester form (Methyl 4-amino-4-phenylbutanoate) is more lipophilic, potentially crossing the BBB more efficiently before being hydrolyzed to the active acid.

  • Research Use: Used as a negative control or structural probe to map the binding pocket of

    
     receptors (comparing steric tolerance at the 
    
    
    
    vs.
    
    
    position).

Analytical Characterization

To validate the integrity of the synthesized compound, the following parameters should be met:

MethodExpected Signal / Result
1H NMR (DMSO-d6)

7.3–7.5 (m, 5H, Ar-H), 8.5 (br s, 3H,

), 4.2 (t, 1H, CH-N), 3.6 (s, 3H,

), 2.2–2.4 (m, 4H,

).
HPLC C18 Column, Water/Acetonitrile (+0.1% TFA) gradient. Retention time differs significantly from the acid (more retained).
Mass Spectrometry ESI+: m/z 194.1

(Free base mass).

Handling & Safety

  • Storage: Store at -20°C. The ester is susceptible to hydrolysis if exposed to moisture. Keep in a desiccator.

  • Stability: Stable as the HCl salt for >2 years if kept dry. The free base is unstable and prone to cyclization (forming the lactam, 5-phenylpyrrolidin-2-one).

  • Hazards: Irritant to eyes, skin, and respiratory system. Handle in a fume hood.

References

  • Synthesis & Properties of

    
    -Amino Acids: 
    
    • Source: PubChem. (2025).[6] "4-Amino-4-phenylbutanoic acid."[4][7][8] National Library of Medicine.

    • URL:[Link]

  • Enzym

    
    -Amino Acids: 
    
    • Title: Enzymatic synthesis of chiral -amino acids using -transaminase.
    • Source: ResearchG
    • URL:[Link]

  • Esterification Methodologies

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Pharmacological Context (Phenibut vs. Isomers)

    • Title: Comparative pharmacological activity of optical isomers of phenibut.[1][9][10]

    • Source: European Journal of Pharmacology (PubMed).[9]

    • URL:[Link]

Sources

Chemical structure of methyl 4-amino-4-phenylbutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Chemical Structure and Properties of Methyl 4-Amino-4-Phenylbutanoate HCl

Introduction

Methyl 4-amino-4-phenylbutanoate hydrochloride is a derivative of γ-aminobutyric acid (GABA) and a compound of significant interest to researchers in medicinal chemistry and drug development. As a structural analog of neurotransmitters, its potential pharmacological activity warrants a thorough understanding of its chemical properties. This guide provides a comprehensive technical overview of the chemical structure, synthesis, and analytical characterization of methyl 4-amino-4-phenylbutanoate HCl, designed for professionals in the scientific community. The methodologies and data presented herein are synthesized from established chemical principles and available literature on related compounds, providing a robust framework for its study and application.

Chemical Structure and Properties

The foundational aspect of any chemical entity is its structure, which dictates its physical properties, reactivity, and biological interactions. Methyl 4-amino-4-phenylbutanoate HCl possesses a chiral center at the C4 position, where the amino group and the phenyl group are attached. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a crucial attribute for both experimental handling and potential pharmaceutical formulations.

Caption: Chemical structure of Methyl 4-amino-4-phenylbutanoate HCl.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-amino-4-phenylbutanoate is provided in the table below. These properties are essential for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.70 g/mol [2]
CAS Number 774125-27-8 (free base)
InChI Key RYSSAIDSNHUHBF-UHFFFAOYSA-N (free base)

Synthesis and Purification

The synthesis of methyl 4-amino-4-phenylbutanoate HCl is typically achieved through a two-step process: the synthesis of the parent amino acid, 4-amino-4-phenylbutanoic acid, followed by its esterification.

G cluster_synthesis Synthesis of 4-Amino-4-phenylbutanoic Acid cluster_esterification Esterification start Starting Materials (e.g., Benzaldehyde, Malonic Acid Derivatives) intermediate Multi-step Synthesis start->intermediate Reaction product_acid 4-Amino-4-phenylbutanoic Acid intermediate->product_acid Hydrolysis & Decarboxylation ester_start 4-Amino-4-phenylbutanoic Acid ester_product Methyl 4-Amino-4-phenylbutanoate HCl ester_start->ester_product Esterification Reaction ester_reagents Methanol (CH₃OH) + Acid Catalyst (e.g., SOCl₂, TMSCl) ester_reagents->ester_product

Caption: General workflow for the synthesis of methyl 4-amino-4-phenylbutanoate HCl.

Experimental Protocol: Esterification of 4-Amino-4-phenylbutanoic Acid

This protocol describes a common and efficient method for the esterification of amino acids using methanol and a suitable acid catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl).[3][4]

Materials:

  • 4-Amino-4-phenylbutanoic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂)

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask, suspend 4-amino-4-phenylbutanoic acid in anhydrous methanol.

  • Addition of Catalyst: Cool the suspension in an ice bath. Slowly add the acid catalyst (e.g., TMSCl or SOCl₂) dropwise to the stirred suspension. The reaction is exothermic and should be controlled.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or overnight until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl 4-amino-4-phenylbutanoate hydrochloride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, to obtain the final product in high purity.

Spectroscopic Characterization

The definitive identification and structural confirmation of methyl 4-amino-4-phenylbutanoate HCl rely on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for methyl 4-amino-4-phenylbutanoate HCl are based on the analysis of its functional groups and the electronic environment of each nucleus.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic~7.20-7.40m5HC₆H₅
Methine~4.20-4.40t1HCH-NH₃⁺
Methylene~2.40-2.60m2HCH₂-CH
Methylene~2.20-2.40t2HCH₂-C=O
Methyl Ester~3.65s3HOCH₃
Ammonium~8.0-9.0br s3HNH₃⁺
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~173C=O
Aromatic (Quaternary)~140C
Aromatic~129CH
Aromatic~128CH
Aromatic~127CH
Methine~55CH-NH₃⁺
Methyl Ester~52OCH₃
Methylene~35CH₂-CH
Methylene~31CH₂-C=O
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key expected absorption bands for methyl 4-amino-4-phenylbutanoate HCl are listed below.

Wavenumber (cm⁻¹) Intensity Assignment
~3000-2800Strong, BroadN-H stretch (Ammonium)
~1735StrongC=O stretch (Ester)
~1600, ~1490, ~1450Medium-WeakC=C stretch (Aromatic)
~1200StrongC-O stretch (Ester)

The broad N-H stretching band is characteristic of the ammonium salt, while the strong carbonyl absorption around 1735 cm⁻¹ is indicative of the ester functional group.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For methyl 4-amino-4-phenylbutanoate HCl, under typical electrospray ionization (ESI) conditions, the molecular ion of the free base would be observed.

Technique Expected m/z Fragment
ESI-MS[M+H]⁺ = 194.11Protonated free base

Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as cleavages of the butanoate chain.

Analytical Methodologies

To ensure the quality and purity of synthesized methyl 4-amino-4-phenylbutanoate HCl, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid is a common starting point for method development.[6] The availability of analytical standards is crucial for quantitative analysis and for the validation of analytical methods.[7]

Applications and Pharmacological Context

Methyl 4-amino-4-phenylbutanoate is a derivative of phenibut (β-phenyl-γ-aminobutyric acid), a compound known for its anxiolytic and nootropic effects.[8] The primary pharmacological targets of phenibut are the GABA-B receptors and the α2δ subunit of voltage-gated calcium channels.[8] The structural similarity of methyl 4-amino-4-phenylbutanoate to phenibut and other GABA analogs like baclofen and gabapentin suggests its potential for neurological research.

The esterification of the carboxylic acid to a methyl ester can increase the lipophilicity of the molecule, which may alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross the blood-brain barrier.[8][9] This makes methyl 4-amino-4-phenylbutanoate HCl a compound of interest for the development of new central nervous system (CNS) active agents. Amino acid esters are important intermediates in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[4][10]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of methyl 4-amino-4-phenylbutanoate HCl. A thorough understanding of its chemical properties is fundamental for researchers and scientists working in drug discovery and development. The synthetic protocols and analytical data presented serve as a valuable resource for the preparation and validation of this compound, facilitating further investigation into its potential therapeutic applications. The structural relationship to known neuroactive compounds underscores its significance as a target for future research in the field of neuroscience.

References

  • BenchChem.
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  • ResearchGate. —Comparison of infrared spectra of residue with methyl formate. Both... | Download Scientific Diagram.
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Sources

Methyl 4-amino-4-phenylbutanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-amino-4-phenylbutanoate

Introduction

Methyl 4-amino-4-phenylbutanoate is a methyl ester derivative of 4-amino-4-phenylbutanoic acid. As a member of the γ-aminobutyric acid (GABA) analogue family, which includes pharmacologically significant compounds, this molecule holds interest for researchers in medicinal chemistry and drug development. The introduction of a methyl ester group can significantly alter the pharmacokinetic properties of the parent acid, such as its solubility, membrane permeability, and metabolic stability. This guide provides a comprehensive technical overview of Methyl 4-amino-4-phenylbutanoate, including its fundamental properties, synthesis, characterization, and potential applications.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its molecular formula and weight. These properties are critical for all quantitative aspects of experimental work, from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight

The molecular formula and weight of Methyl 4-amino-4-phenylbutanoate are derived from its parent compound, 4-amino-4-phenylbutanoic acid. The parent acid has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] Esterification of the carboxylic acid with methanol adds a methyl group (CH₃) and removes a hydrogen atom, resulting in a net addition of a CH₂ group.

AttributeValueSource
Molecular Formula C₁₁H₁₅NO₂Derived from[1]
Molecular Weight 193.25 g/mol Derived from[1]
Parent Compound 4-amino-4-phenylbutanoic acid[1]
Parent Compound CAS 1011-60-5[1]

Synthesis and Purification

The synthesis of Methyl 4-amino-4-phenylbutanoate is most commonly achieved through the esterification of its parent carboxylic acid, 4-amino-4-phenylbutanoic acid. The choice of esterification method is critical to ensure a high yield and purity, while minimizing side reactions.

Fischer-Speier Esterification

A well-established method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup : Suspend 4-amino-4-phenylbutanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition : Cool the suspension to 0°C in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride (HCl) gas. A common alternative is the dropwise addition of thionyl chloride (SOCl₂), which reacts with methanol to form HCl in situ.

  • Reaction Progression : Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification : The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure Methyl 4-amino-4-phenylbutanoate.

G cluster_synthesis Synthesis Workflow Start 4-amino-4-phenylbutanoic acid Reaction Fischer-Speier Esterification Start->Reaction Reagents Methanol (MeOH) Acid Catalyst (e.g., SOCl2) Reagents->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Methyl 4-amino-4-phenylbutanoate Purification->Product

Caption: Workflow for the synthesis of Methyl 4-amino-4-phenylbutanoate.

Spectroscopic Characterization

Due to the limited availability of direct experimental data for Methyl 4-amino-4-phenylbutanoate, the expected spectroscopic characteristics are projected based on the known data of its parent compound and structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. A singlet corresponding to the three protons of the methyl ester (OCH₃) would likely appear around 3.6-3.7 ppm.[2] The protons on the aliphatic chain and the amine group will present as multiplets.

  • ¹³C NMR : The carbon NMR spectrum will feature a signal for the carbonyl carbon of the ester at approximately 172 ppm.[2] The carbon of the methyl ester will be observed around 52 ppm. Aromatic carbons will produce signals between 127 and 138 ppm.[2]

Mass Spectrometry (MS)

In mass spectrometry, Methyl 4-amino-4-phenylbutanoate is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the methoxy group from the ester or cleavage of the aliphatic chain.

Applications in Drug Development

The "magic methyl" effect, where the addition of a methyl group can drastically alter a compound's biological activity, is a well-documented phenomenon in medicinal chemistry.[3] The conversion of 4-amino-4-phenylbutanoic acid to its methyl ester can influence its pharmacokinetic profile, potentially enhancing its ability to cross cellular membranes and the blood-brain barrier.

Potential as a Pro-drug

Methyl 4-amino-4-phenylbutanoate can be investigated as a pro-drug of 4-amino-4-phenylbutanoic acid. In this model, the ester would be enzymatically hydrolyzed in vivo to release the active carboxylic acid. This strategy could improve the oral bioavailability of the parent compound.

Research in Neurological Disorders

Given that the parent compound is a GABA analogue, derivatives like Methyl 4-amino-4-phenylbutanoate are of interest for research into neurological conditions where GABAergic signaling is implicated.[4]

G cluster_application Drug Development Logic Parent 4-amino-4-phenylbutanoic acid (GABA Analogue) Ester Methyl 4-amino-4-phenylbutanoate Parent->Ester Esterification Properties Improved Lipophilicity Enhanced Membrane Permeability Ester->Properties Mechanism Pro-drug Concept: In vivo hydrolysis Properties->Mechanism Target Potential Neurological Applications Mechanism->Target

Caption: Rationale for the investigation of Methyl 4-amino-4-phenylbutanoate.

Safety and Handling

References

  • StackExchange. How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?[Link]

  • PubChem. Methyl 4-amino-2-formyl-3-oxo-4-phenylbutanoate. [Link]

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Literature review on 4-amino-4-phenylbutanoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-amino-4-phenylbutanoate analogs, a chemical class distinct from—yet often confused with—the widely known


-phenyl-GABA (Phenibut). This review clarifies the structural, synthetic, and pharmacological divergences between these positional isomers.[1][2]

Isomeric Distinction, Synthesis, and GABAergic Modulation

Executive Summary & Chemical Identity

4-amino-4-phenylbutanoic acid (also known as


-phenyl-GABA) represents a specific positional isomer of phenyl-substituted GABA analogs. While its structural isomer, 4-amino-3-phenylbutanoic acid  (Phenibut), is a well-characterized GABA-B receptor agonist, the 4-phenyl analog occupies a unique niche in medicinal chemistry, primarily serving as a lipophilic substrate probe and a scaffold for GABA aminotransferase (GABA-AT) inhibitors.
Structural Divergence

The biological activity of phenyl-GABA analogs is strictly dictated by the position of the phenyl ring relative to the amino and carboxyl termini.

CompoundIUPAC NamePhenyl PositionPrimary Mechanism

-Phenyl-GABA
4-amino-4-phenylbutanoic acid C4 (

-carbon)
GABA-AT Inhibition / Transport Substrate
Phenibut 4-amino-3-phenylbutanoic acidC3 (

-carbon)
GABA-B Agonist /

VGCC Blocker
Baclofen 4-amino-3-(4-chlorophenyl)butanoic acidC3 (

-carbon)
Potent GABA-B Agonist
4-PBA 4-phenylbutanoic acidC4 (Des-amino)HDAC Inhibitor / Chemical Chaperone

Critical Note: Researchers must distinguish 4-amino-4-phenylbutanoate from 4-phenylbutyrate (4-PBA) . The latter lacks the amino group and functions as a chemical chaperone for protein folding disorders (e.g., Urea Cycle Disorders), a mechanism not shared by the amino-acid analog.

Synthesis Protocols

The synthesis of 4-amino-4-phenylbutanoate requires constructing a


-amino acid backbone where the amine and phenyl group share the same carbon. This differs significantly from the Michael addition strategies used for Phenibut.
Primary Route: Reductive Amination of Benzoylpropionic Acid

This protocol utilizes 3-benzoylpropionic acid, a readily available Friedel-Crafts product of benzene and succinic anhydride.

Reagents:

  • 3-Benzoylpropionic acid

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium acetate (

    
    )
    
  • Hydrogen gas (

    
    ) / Palladium on Carbon (
    
    
    
    ) or Raney Nickel

Step-by-Step Protocol:

  • Oximation:

    • Dissolve 3-benzoylpropionic acid (10 mmol) in ethanol/water (1:1).

    • Add

      
       (12 mmol) and 
      
      
      
      (15 mmol).
    • Reflux for 2–4 hours until TLC confirms consumption of the ketone.

    • Cool to precipitate the oxime intermediate. Recrystallize from ethanol.

  • Catalytic Hydrogenation:

    • Dissolve the oxime in glacial acetic acid or ethanol.

    • Add 10%

      
       catalyst (10% w/w).
      
    • Hydrogenate at 40–60 psi

      
       pressure for 6–12 hours at room temperature.
      
    • Note: High pressure is required to reduce the oxime without reducing the aromatic ring.

  • Isolation:

    • Filter off the catalyst through Celite.

    • Concentrate the filtrate in vacuo.

    • Recrystallize the residue from water/ethanol to yield 4-amino-4-phenylbutanoic acid as a zwitterionic solid.

Visualization of Synthesis Logic

The following diagram contrasts the synthesis of the 4-phenyl isomer (Target) vs. the 3-phenyl isomer (Phenibut), highlighting the divergence in precursor selection.

SynthesisPathways Benzene Benzene BenzoylProp 3-Benzoylpropionic Acid (Ketone at C4) Benzene->BenzoylProp Friedel-Crafts (AlCl3) SuccAnhydride Succinic Anhydride SuccAnhydride->BenzoylProp Oxime Oxime Intermediate BenzoylProp->Oxime NH2OH / NaOAc Target 4-amino-4-phenylbutanoic acid (Gamma-Phenyl-GABA) Oxime->Target H2 / Pd/C (Reduction) Benzaldehyde Benzaldehyde Nitrostyrene Nitrostyrene Benzaldehyde->Nitrostyrene Henry Rxn Nitromethane Nitromethane Nitromethane->Nitrostyrene Phenibut 4-amino-3-phenylbutanoic acid (Phenibut) Nitrostyrene->Phenibut Michael Addn (Diethyl Malonate)

Caption: Divergent synthesis pathways. Top: Route to 4-amino-4-phenylbutanoate via ketone reduction. Bottom: Route to Phenibut via Michael addition.

Pharmacology & Mechanism of Action[1][2]

The "GABA-AT" Hypothesis

Unlike Phenibut, which mimics the GABA conformer required for receptor binding, 4-amino-4-phenylbutanoate analogs are often investigated as GABA aminotransferase (GABA-AT) inhibitors or substrates.

  • Mechanism: GABA-AT degrades GABA into succinic semialdehyde.[3][4] Inhibiting this enzyme increases synaptic GABA concentrations.

  • Binding Mode: The bulky phenyl group at the

    
    -position (C4) interferes with the tight binding pocket of the GABA-B receptor but can be accommodated by the active site of GABA-AT, particularly if the analog is modified with halogens (e.g., 4-amino-5-fluoro-4-phenylpentanoic acid  derivatives).
    
  • Lipophilicity: The C4-phenyl group significantly increases

    
     compared to GABA (
    
    
    
    ). This enhances Blood-Brain Barrier (BBB) permeability, allowing the molecule to act as a "Trojan horse" carrier for GABAergic activity, although its direct potency is lower than
    
    
    -substituted analogs.
Receptor Affinity Comparison

Quantitative data highlights the selectivity loss when moving the phenyl ring from C3 (Beta) to C4 (Gamma).

Receptor TargetPhenibut (3-Phenyl)

-Phenyl-GABA (4-Phenyl)
GABA-B (

)

(Racemic)

(Weak/Inactive)
GABA-A Weak / InactiveInactive
GABA-AT (

)
No significant inhibitionSubstrate / Weak Inhibitor *
BBB Permeability ModerateHigh

*Note: Potency as a GABA-AT inhibitor is significantly enhanced by adding a vinyl or fluoromethyl group at the C4 position, creating "suicide substrates" (e.g., Vigabatrin analogs).

Signaling Pathway Visualization

The following diagram illustrates the distinct biological fates of the isomers within the GABAergic synapse.

GABAPathway cluster_synapse GABAergic Synapse GABA GABA Receptor GABA-B Receptor (Gi/Go Coupled) GABA->Receptor Agonist Enzyme GABA Transaminase (GABA-AT) GABA->Enzyme Substrate Phenibut Phenibut (3-Phenyl) Phenibut->Receptor Direct Agonist (High Affinity) GammaPhenyl 4-Amino-4-Phenyl (Gamma-Phenyl) GammaPhenyl->Receptor Negligible Affinity GammaPhenyl->Enzyme Competitive Inhibitor (Primary Action) Response Neuronal Hyperpolarization Receptor->Response Metabolism Succinic Semialdehyde Enzyme->Metabolism

Caption: Mechanistic bifurcation. Phenibut (Red) activates receptors; 4-amino-4-phenyl analogs (Blue) primarily target metabolic enzymes (GABA-AT).

Analogs & Derivatives of Interest

Research into 4-amino-4-phenylbutanoate has spawned specific derivatives designed to optimize GABA-AT inactivation.

  • Halogenated Derivatives:

    • Structure: Introduction of Fluorine or Chlorine on the phenyl ring.

    • Effect: Increases lipophilicity and metabolic stability. p-Chloro-4-amino-4-phenylbutanoate shows higher affinity for transport proteins than the unsubstituted parent.

  • Conformationally Restricted Analogs:

    • Structure: Cyclization of the alkyl chain (e.g., phenyl-substituted cyclopentane amino acids).

    • Effect: These lock the rotation of the C3-C4 bond, allowing researchers to map the precise steric requirements of the GABA-AT active site.

  • Prodrug Esters:

    • Structure: Ethyl or isopropyl esters of the carboxylic acid.

    • Effect: Used to further enhance BBB penetration, relying on intracellular esterases to release the active amino acid.

References

  • Lapin, I. (2001).[5] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[1][2][5][6] CNS Drug Reviews, 7(4), 471-481. Link

  • Silverman, R. B., & Invergo, B. J. (1986). "Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-fluoro-pentanoic acid." Biochemistry, 25(22), 6807-6814. Link

  • Ong, J., & Kerr, D. I. (1990). "GABA-B receptors in peripheral tissues." Life Sciences, 46(21), 1489-1501. Link

  • Khaunina, R. A. (1971).[5] "The pharmacological activity of optic isomers of beta-phenyl-gamma-aminobutyric acid." Bulletin of Experimental Biology and Medicine, 71, 134–136. Link

  • Azoulay-Ginsburg, S., et al. (2020). "A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins." Chemistry - A European Journal, 26(8), 1834-1845. Link

Sources

Bioavailability of GABA Ester Prodrugs: Mechanisms, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Despite its therapeutic potential for epilepsy, anxiety, and neuropathic pain, exogenous GABA exhibits negligible blood-brain barrier (BBB) permeability due to its zwitterionic character at physiological pH.[3]

This technical guide focuses on GABA ester prodrugs —a chemical strategy designed to mask the polar carboxyl group, increase lipophilicity (LogP), and facilitate passive diffusion across the BBB. We analyze the mechanistic basis of this approach, detail specific prodrug classes (alkyl, lipid, and terpene esters), and provide validated experimental workflows for assessing their bioavailability and metabolic stability.

Mechanistic Foundation

The Blood-Brain Barrier Challenge

GABA (


) exists primarily as a zwitterion at pH 7.4. The BBB endothelium, characterized by tight junctions and a lack of pore transport for polar molecules, effectively excludes GABA.
  • Passive Diffusion: Requires high lipophilicity (LogP > 1.5–2.0) and low hydrogen bond donor count. GABA (LogP ≈ -2.[4]3) fails this metric.

  • Efflux Transporters: Even if small amounts enter, GABA is a substrate for efflux transporters (e.g., BCRP) at the abluminal membrane.

The Ester Prodrug Strategy

Esterification of the carboxyl group (


) neutralizes the negative charge, converting the zwitterion into a cationic amine (at pH < pKa of the amine) or a neutral molecule (if N-protected).
  • Absorption: The increased lipophilicity allows passive diffusion across the endothelial membrane.

  • Ion Trapping: The cerebrospinal fluid (CSF) is slightly more acidic (pH 7.3) than plasma (pH 7.4). Weak bases like GABA esters can become protonated and "trapped" in the CNS.[3][5]

  • Activation: Endogenous esterases (carboxylesterases, butyrylcholinesterase) hydrolyze the ester bond, releasing active GABA and the alcohol promoiety.

GABA_Prodrug_Mechanism Prodrug_Plasma GABA Ester Prodrug (Plasma) BBB Blood-Brain Barrier (Lipid Membrane) Prodrug_Plasma->BBB Passive Diffusion (High LogP) Prodrug_Brain GABA Ester Prodrug (Brain/CSF) BBB->Prodrug_Brain Influx Hydrolysis Enzymatic Hydrolysis (Esterases) Prodrug_Brain->Hydrolysis Metabolism GABA_Active Active GABA (Synaptic Cleft) Hydrolysis->GABA_Active Release Promoiety Promoiety (Alcohol/Lipid) Hydrolysis->Promoiety Byproduct

Figure 1: Mechanism of GABA ester prodrug transport and activation.[5][6] The ester modification facilitates BBB crossing, followed by enzymatic cleavage to release the active neurotransmitter.

Classes of GABA Ester Prodrugs

Simple Alkyl Esters
  • Examples: GABA methyl ester, GABA ethyl ester.

  • Mechanism: Simple masking of the carboxyl group.

  • Bioavailability: Moderate BBB penetration.

  • Limitations: High susceptibility to plasma esterases leads to premature hydrolysis before reaching the brain. The release of methanol (toxic) or ethanol (pharmacologically active) can confound experimental results.

Lipid and Steroid Esters ("Trojan Horse" Approach)
  • Examples: GABA cholesteryl ester, GABA linolenoyl ester.[7]

  • Mechanism: Conjugation with endogenous lipids exploits natural lipid transport mechanisms and drastically increases lipophilicity.

  • Data: Cholesteryl-GABA showed a 25-fold increase in brain uptake compared to GABA in murine models.[7]

  • Advantage: Slower hydrolysis rates provide a sustained release (depot effect) within the CNS.

Terpene Esters
  • Examples: Menthyl-GABA, Thymyl-GABA.

  • Mechanism: Uses terpenes (e.g., menthol) as the alcohol moiety.[8]

  • Synergy: The terpene moiety often possesses intrinsic activity (e.g., TRP channel modulation), potentially offering synergistic analgesic or anticonvulsant effects.

Experimental Workflows for Bioavailability Assessment

To rigorously evaluate a novel GABA ester, a tiered approach starting from in vitro stability to in vivo pharmacokinetics is required.

Phase I: In Vitro Metabolic Stability

Before testing permeability, one must ensure the prodrug survives plasma transport.

Protocol: Plasma/Liver S9 Stability Assay

  • Preparation: Thaw pooled human/rat plasma or Liver S9 fraction on ice.

  • Incubation: Spike plasma with the test compound (final conc. 10 µM). Incubate at 37°C in a shaking water bath.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately add 200 µL ice-cold acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and half-life (
    
    
    ).
    • Target: Plasma

      
       min is desirable for systemic delivery.
      
Phase II: Permeability Assessment (PAMPA-BBB / Caco-2)

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Donor Plate: Prepare 10 mM stock of prodrug in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL PBS to acceptor wells.

  • Assembly: Sandwich donor and acceptor plates. Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Metric: Calculate Effective Permeability (

    
    ).
    
    • Validation: Verapamil (High permeability marker) and Theophylline (Low permeability marker) must be run as controls.

Phase III: In Vivo Pharmacokinetics (Rat Model)

The definitive test for brain bioavailability.

Protocol: Plasma and Brain PK Study

  • Administration: Administer prodrug (e.g., 10 mg/kg, IV or PO) to Sprague-Dawley rats (

    
     per timepoint).
    
  • Sampling:

    • Blood:[9] Collect via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8 h.

    • Brain:[4][7][10] Euthanize animals at key timepoints (e.g., 0.5, 1, 4 h). Perfuse with saline to remove blood from brain capillaries.

  • Tissue Processing: Homogenize brain tissue in 3 volumes of PBS. Protein precipitate with acetonitrile.

  • Bioanalysis: Quantify both Prodrug and GABA levels using LC-MS/MS.

    • Note: Endogenous GABA levels are high (~2-4 µmol/g). Use stable isotope-labeled GABA (e.g., GABA-d6) as the analyte if distinguishing exogenous GABA is difficult, or rely on total GABA elevation above baseline.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Start Candidate Synthesis Stability Metabolic Stability (Plasma/Liver S9) Target: t1/2 > 30 min Start->Stability Permeability PAMPA-BBB / Caco-2 Target: Pe > 10^-6 cm/s Stability->Permeability If Stable PK_Plasma Plasma PK (AUC, Cmax) Permeability->PK_Plasma If Permeable PK_Brain Brain Uptake (Brain/Plasma Ratio) PK_Plasma->PK_Brain Decision Go / No-Go PK_Brain->Decision

Figure 2: Step-by-step experimental workflow for validating GABA ester prodrugs, moving from high-throughput in vitro screens to in vivo confirmation.

Comparative Data Summary

The following table summarizes key pharmacokinetic parameters for GABA and select ester prodrugs derived from literature meta-analysis.

CompoundChemical ClassLogP (Calc)BBB PermeabilityBrain Uptake (Fold vs GABA)Primary Mechanism
GABA Amino Acid-2.3Negligible1.0 (Reference)Paracellular (Limited)
GABA Methyl Ester Alkyl Ester-0.6Low/Moderate~2-5xPassive Diffusion
GABA Cholesteryl Ester Steroid Ester> 6.0High25x Lipid-mediated / Passive
GABA Linolenyl Ester Lipid Ester> 5.0High75x Lipid-mediated
Picamilon N-acyl Derivative*0.5Moderate~10-15xPassive + Hydrolysis

*Note: Picamilon is chemically an amide (N-nicotinoyl-GABA) but is often benchmarked alongside esters due to its similar hydrolytic activation strategy.

Challenges and Future Directions

Toxicity of Promoieties

The safety of the "leaving group" (promoiety) is critical.

  • Methanol/Ethanol: Acceptable only in minute quantities; problematic for chronic high-dose therapy.

  • Lipids/Cholesterol: Generally safe, but may alter lipid metabolism if dosed highly.

  • Terpenes: Must evaluate for independent neuroactivity (e.g., sedation, irritation).

Stereoselectivity

While GABA is achiral, the promoiety (e.g., menthol) may be chiral. Different diastereomers of the prodrug may have vastly different hydrolysis rates by esterases. Recommendation: Synthesize and test single isomers rather than racemic mixtures to ensure reproducible PK profiles.

Premature Hydrolysis

The "Esterase Dilemma": The prodrug must be stable enough in plasma to reach the BBB, yet labile enough in the brain to release GABA.

  • Solution: Steric hindrance. Introducing bulky groups near the ester bond (e.g., using a secondary alcohol or branching at the alpha-carbon) can slow down plasma hydrolysis without abolishing brain activation.

References

  • Shashoua, V. E., et al. (1984).[7] "Gamma-aminobutyric acid esters.[4][7][10][11][12][13] 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid."[7] Journal of Medicinal Chemistry. Link

  • Jacob, J. N., et al. (1987). "Gamma-aminobutyric acid esters.[4][7][10][11][12][13] 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid."[3][7][12][14] Journal of Medicinal Chemistry. Link

  • Kakee, A., et al. (2001). "Efflux of a suppressive neurotransmitter, GABA, across the blood-brain barrier."[12] Journal of Neurochemistry. Link

  • Mao, J., et al. (2010). "Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions."[5] Perspectives in Medicinal Chemistry. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

  • Kristensen, M., et al. (2016). "Strategies for CNS delivery of the hydrophilic drug GABA." International Journal of Pharmaceutics. Link

Sources

Methodological & Application

Application and Protocol for the Synthesis of Methyl 4-Amino-4-phenylbutanoate from 4-Phenyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 4-amino-4-phenylbutanoate, a valuable γ-amino acid ester, through the acid-catalyzed ring-opening of the corresponding γ-lactam, 4-phenyl-2-pyrrolidinone. γ-Amino acid derivatives are significant scaffolds in medicinal chemistry, and this protocol offers a direct and efficient route for their preparation. The following sections detail the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization, designed to ensure both scientific rigor and practical applicability in a research and development setting.

Introduction and Scientific Rationale

γ-Amino acids and their esters are crucial components in the development of pharmaceuticals, acting as building blocks for peptidomimetics and as key intermediates for various therapeutic agents. Their structural motif is present in a range of biologically active molecules. The synthesis of these compounds from cyclic precursors, such as lactams, is a common and effective strategy.[1] This application note focuses on the preparation of methyl 4-amino-4-phenylbutanoate, a compound of interest for further chemical elaboration in drug discovery programs.

The core of this synthetic approach is the acid-catalyzed methanolysis of 4-phenyl-2-pyrrolidinone. This reaction represents a direct conversion of a stable cyclic amide to its corresponding linear amino ester. The mechanism, analogous to the acid-catalyzed ring-opening of lactones, involves the protonation of the lactam carbonyl, which enhances its electrophilicity.[2] Subsequent nucleophilic attack by methanol leads to the cleavage of the endocyclic amide bond, yielding the desired product. The use of an acid catalyst is crucial to facilitate this transformation under practical laboratory conditions.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process, beginning with the preparation of the starting lactam, followed by its direct conversion to the target methyl ester.

Synthetic_Workflow A Starting Materials (e.g., 3-Phenylcyclobutanone) B Synthesis of 4-Phenyl-2-pyrrolidinone A->B Aza-Baeyer-Villiger Rearrangement C Acid-Catalyzed Ring-Opening (Methanolysis) B->C MeOH, H+ Cat. D Methyl 4-Amino-4-phenylbutanoate (Target Molecule) C->D E Purification & Analysis D->E

Caption: Overall workflow from starting materials to the purified target molecule.

Experimental Protocols

Part A: Synthesis of 4-Phenyl-2-pyrrolidinone (Starting Lactam)

Rationale: The starting γ-lactam, 4-phenyl-2-pyrrolidinone, is a key precursor. A reliable method for its synthesis is the Aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. This reaction provides a direct route to the required lactam structure.[3]

Materials:

  • 3-Phenylcyclobutanone

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottomed flask, suspend O-(diphenylphosphinyl)hydroxylamine (1.16 equiv) in DMF (approx. 23 mL/g of DPPH).

  • Stir the suspension and bring to an internal temperature of 25 °C.

  • Prepare a solution of 3-phenylcyclobutanone (1.00 equiv) in DMF (approx. 14 mL/g of ketone).

  • Add the ketone solution dropwise to the stirred DPPH suspension over 15 minutes.

  • Continue stirring the reaction mixture at 25 °C for 24 hours.

  • Remove the DMF under reduced pressure using a rotary evaporator (50 °C).

  • Dissolve the resulting crude material in a minimal amount of dichloromethane and adsorb it onto silica gel.

  • Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, followed by methanol in ethyl acetate to isolate the 4-phenylpyrrolidin-2-one.[3]

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure lactam as a white solid.

Part B: Preparation of Methyl 4-Amino-4-phenylbutanoate Hydrochloride

Rationale: This protocol is adapted from established methods for the acid-catalyzed ring-opening of lactones with alcohols.[2] Using methanol as both the solvent and the nucleophile in the presence of a strong acid catalyst, such as sulfuric acid or anhydrous HCl, facilitates the direct conversion of the lactam to the methyl ester. The reaction is performed under reflux to ensure a sufficient reaction rate. The product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid.

Materials:

  • 4-Phenyl-2-pyrrolidinone

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Anhydrous Hydrogen Chloride (HCl) gas

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenyl-2-pyrrolidinone (1.0 equiv).

  • Add anhydrous methanol to the flask (a common concentration is 0.1-0.5 M).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv). Alternatively, bubble anhydrous HCl gas through the solution for 5-10 minutes.

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis until the starting lactam is consumed.[2]

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • The resulting crude product will be the hydrochloride (or sulfate) salt of the methyl ester. For further purification, proceed to the work-up to obtain the free base.

Work-up and Purification:

  • Dissolve the crude salt in water and cool in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of methyl 4-amino-4-phenylbutanoate.

  • If necessary, purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of methanol in dichloromethane.[4]

Data and Characterization

The successful synthesis of methyl 4-amino-4-phenylbutanoate should be confirmed through standard spectroscopic methods.

Table 1: Predicted Spectroscopic Data for Methyl 4-Amino-4-phenylbutanoate

Analysis TypeExpected Data
¹H NMR δ (ppm): ~7.40-7.20 (m, 5H, Ar-H), ~4.20 (t, 1H, CH-N), ~3.65 (s, 3H, OCH₃), ~2.40 (t, 2H, CH₂-C=O), ~2.00 (q, 2H, CH₂-CH₂)
¹³C NMR δ (ppm): ~173 (C=O, ester), ~145 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~55 (CH-N), ~51 (OCH₃), ~35 (CH₂), ~31 (CH₂)
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1600 (C=C aromatic stretch)
MS (EI) m/z: 193 (M⁺), 134 ([M-COOCH₃]⁺), 106 ([C₆H₅CHN]⁺)

Note: The predicted data is based on analogous structures and typical chemical shifts. Actual experimental data should be acquired for confirmation.[5][6]

Mechanistic Insight

The acid-catalyzed ring-opening of 4-phenyl-2-pyrrolidinone with methanol is a classic example of nucleophilic acyl substitution.

Reaction_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Ring Opening cluster_3 Deprotonation A Lactam B Protonated Lactam (Activated) A->B + H⁺ C Tetrahedral Intermediate B->C + CH₃OH D Ring-Opened Intermediate C->D Proton Transfer & Ring Cleavage E Product (Methyl Ester) D->E - H⁺

Caption: Key steps in the acid-catalyzed methanolysis of a γ-lactam.

  • Protonation: The catalytic acid protonates the carbonyl oxygen of the lactam, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Ring Opening: A series of proton transfers facilitates the cleavage of the C-N bond within the ring, leading to the formation of the linear amino ester.

  • Deprotonation: The final product, methyl 4-amino-4-phenylbutanoate, is formed upon deprotonation.

Conclusion

This document outlines a robust and scientifically grounded protocol for the synthesis of methyl 4-amino-4-phenylbutanoate from its corresponding γ-lactam. By providing detailed experimental procedures, a clear rationale for the chosen synthetic strategy, and a mechanistic overview, this guide serves as a valuable resource for researchers in organic synthesis and drug development. The successful application of this protocol will enable the efficient production of this important γ-amino acid ester for further investigation and application.

References

  • Ijasret. (2025). SYNTHESIS OF UNUSUAL AMINO ACIDS. International Journal of Advanced Scientific Research & Engineering Technology. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 4. Department of Chemistry. Available at: [Link]

  • Penzel, S., et al. (2022). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. Available at: [Link]

  • CN105153006A. (2015). Synthetic method for 4-phenyl-2-pyrrolidone. Google Patents.
  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses, 100, 347–360. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Receptor Binding Assays for 4-Phenyl-GABA Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Interactions of 4-Phenyl-GABA Esters

4-Phenyl-γ-aminobutyric acid (phenibut) and its structural analogs, including various esters, represent a class of compounds with significant neuromodulatory properties.[1][2][3][4] Phenibut itself is recognized for its anxiolytic and nootropic effects.[2][3][4][5] The pharmacological activity of these compounds is primarily attributed to their interaction with specific neurotransmitter receptors.[2] Understanding the precise nature of these interactions is paramount for drug discovery and development, enabling the rational design of novel therapeutics with improved efficacy and safety profiles.

The primary molecular target for phenibut is the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[2][6][7][8][9] Racemic phenibut exhibits a micromolar affinity for the GABA-B receptor, with the (R)-enantiomer being the more potent agonist.[6][10][11] Additionally, emerging evidence suggests that phenibut and its analogs may also interact with the α2-δ subunit of voltage-gated calcium channels (VGCCs), a target shared with gabapentinoids like gabapentin and pregabalin.[12] This dual-target engagement could contribute to the complex pharmacological profile of these compounds.

In vitro receptor binding assays are indispensable tools for characterizing the affinity and selectivity of 4-phenyl-GABA esters for their molecular targets. These assays provide quantitative data on the binding equilibrium dissociation constant (Kᵢ), which is a measure of the ligand's affinity for the receptor.[13] This information is crucial for establishing structure-activity relationships (SAR) and guiding lead optimization efforts.

This comprehensive guide provides detailed protocols and technical insights for conducting in vitro receptor binding assays for 4-phenyl-GABA esters, focusing on both the GABA-B receptor and the α2-δ subunit of VGCCs. We will delve into the principles of radioligand binding assays, which remain the gold standard for their sensitivity and robustness, as well as discuss the application of non-radioactive techniques.[14][15]

Core Principles of Receptor Binding Assays

Receptor binding assays are based on the principle of competition between a labeled ligand (radioligand or fluorescent ligand) and an unlabeled test compound (e.g., a 4-phenyl-GABA ester) for a finite number of receptor binding sites. By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, a competition curve can be generated, from which the inhibitory constant (Kᵢ) can be calculated.

There are two main types of receptor binding assays:

  • Saturation Binding Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[16]

  • Competition (Displacement) Binding Assays: These are used to determine the affinity (Kᵢ) of an unlabeled test compound for the receptor by measuring its ability to displace a known radioligand.[13]

For the characterization of 4-phenyl-GABA esters, competition binding assays are the most relevant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Receptor Binding Assay Workflow Competitive Radioligand Binding Assay Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation cluster_Detection Detection & Analysis Receptor Receptor Source (e.g., Brain Membranes, Recombinant Cells) AssayTube Assay Tube: Receptor + Radioligand + Test Compound Receptor->AssayTube Radioligand Radioligand (e.g., [3H]CGP54626, [3H]Gabapentin) Radioligand->AssayTube TestCompound Test Compound (4-Phenyl-GABA Ester) TestCompound->AssayTube Filtration Rapid Filtration (Separates bound from free radioligand) AssayTube->Filtration Incubate to equilibrium Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Wash & collect filters DataAnalysis Data Analysis (IC50 and Ki determination) Scintillation->DataAnalysis

Caption: General workflow of a competitive radioligand binding assay.

Target 1: GABA-B Receptor Binding

The GABA-B receptor is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits.[17] The orthosteric binding site for GABA and its analogs, including 4-phenyl-GABA esters, is located on the GABAB1 subunit.[9]

Protocol: [³H]CGP54626 Competition Binding Assay for GABA-B Receptors

This protocol describes a competitive binding assay using the high-affinity, selective GABA-B receptor antagonist [³H]CGP54626 as the radioligand.[18]

Materials:

  • Receptor Source: Rat or mouse whole brain membranes, or cell membranes from a cell line stably expressing recombinant human GABAB1 and GABAB2 subunits.

  • Radioligand: [³H]CGP54626 (specific activity ~50-100 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 at 4°C.

  • Non-specific Binding (NSB) Determinator: 10 µM GABA or 100 µM Baclofen.

  • Test Compounds: 4-phenyl-GABA esters dissolved in a suitable solvent (e.g., DMSO, then diluted in assay buffer).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in 10-20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in assay buffer and repeat the centrifugation step twice to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Prepare serial dilutions of the 4-phenyl-GABA ester test compounds.

    • In a 96-well plate or individual microcentrifuge tubes, add the following components in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of 10 µM GABA or 100 µM Baclofen.

      • Test Compound: 50 µL of the appropriate dilution of the 4-phenyl-GABA ester.

    • Add 50 µL of [³H]CGP54626 (final concentration ~1-2 nM) to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ). The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the assay by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding and test compound wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Target 2: α2-δ Subunit of Voltage-Gated Calcium Channels

The α2-δ subunit is an auxiliary component of VGCCs that modulates channel trafficking and function.[19][20] It has been identified as a molecular target for gabapentinoids and, more recently, for phenibut.[12][21]

Protocol: [³H]Gabapentin Competition Binding Assay for the α2-δ Subunit

This protocol details a competition binding assay using [³H]Gabapentin to determine the affinity of 4-phenyl-GABA esters for the α2-δ subunit.

Materials:

  • Receptor Source: Rat or mouse cortical membranes.

  • Radioligand: [³H]Gabapentin (specific activity ~20-50 Ci/mmol).

  • Assay Buffer: 10 mM HEPES, pH 7.4.

  • Non-specific Binding (NSB) Determinator: 100 µM Gabapentin or 100 µM Pregabalin.

  • Test Compounds: 4-phenyl-GABA esters dissolved in a suitable solvent.

  • Wash Buffer: Cold 10 mM HEPES, pH 7.4.

  • Filtration Apparatus, Scintillation Cocktail, and Counter (as described for the GABA-B assay).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cortical membranes as described for the GABA-B receptor assay, using the HEPES-based assay buffer for the final resuspension steps.

  • Assay Setup:

    • Prepare serial dilutions of the 4-phenyl-GABA ester test compounds.

    • In a 96-well plate or individual microcentrifuge tubes, add the following components in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding (NSB): 50 µL of 100 µM Gabapentin.

      • Test Compound: 50 µL of the appropriate dilution of the 4-phenyl-GABA ester.

    • Add 50 µL of [³H]Gabapentin (final concentration ~5-10 nM) to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ). The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30-45 minutes.

  • Termination and Filtration:

    • Terminate the assay and wash the filters as described for the GABA-B assay.

  • Quantification:

    • Quantify the radioactivity as previously described.

  • Data Analysis:

    • Analyze the data to determine the IC₅₀ and Kᵢ values using the same methods outlined for the GABA-B receptor binding assay.

Data Interpretation and Comparative Analysis

The Kᵢ values obtained from these assays provide a quantitative measure of the affinity of the 4-phenyl-GABA esters for each target. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Example Binding Affinity Data for 4-Phenyl-GABA Analogs

CompoundGABA-B Receptor Kᵢ (µM)α2-δ Subunit Kᵢ (µM)
(R)-Phenibut92[6][10]23[12]
(S)-Phenibut>100039[12]
Baclofen6[6]156[12]
Gabapentin>10000.05[12]
Hypothetical Ester 1
Hypothetical Ester 2

By comparing the Kᵢ values for a series of 4-phenyl-GABA esters, researchers can establish structure-activity relationships. For example, modifications to the ester group may differentially affect binding to the GABA-B receptor versus the α2-δ subunit, leading to compounds with altered selectivity profiles.

Visualizing the GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like a 4-phenyl-GABA ester initiates a downstream signaling cascade.

GABA-B Receptor Signaling GABA-B Receptor Signaling Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Agonist 4-Phenyl-GABA Ester (Agonist) GABAB_R GABA-B Receptor (GABAB1/GABAB2) Agonist->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylate Cyclase cAMP cAMP AC->cAMP K_Channel GIRK Channel (K+ Channel) K_efflux K+ Efflux K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx (Inhibited) Ca_Channel->Ca_influx G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC Substrate Hyperpolarization Hyperpolarization (Inhibitory Effect) K_efflux->Hyperpolarization

Caption: Simplified GABA-B receptor signaling cascade.

Considerations for Non-Radioactive Assays

While radioligand binding assays are the gold standard, concerns over the handling and disposal of radioactive materials have driven the development of non-radioactive alternatives.[22][23] These methods often rely on fluorescence-based detection.[22][23]

  • Fluorescence Polarization (FP): This technique measures changes in the polarization of fluorescent light emitted by a labeled ligand upon binding to a receptor. It is a homogeneous "mix-and-read" assay, making it suitable for high-throughput screening.[16][22]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays use a lanthanide-labeled receptor and a fluorescently labeled ligand. Binding brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.[22][24]

The development of non-radioactive assays for 4-phenyl-GABA esters would require the synthesis of suitable fluorescently labeled ligands that retain high affinity for the GABA-B receptor or the α2-δ subunit.

Conclusion

The in vitro receptor binding assays detailed in these application notes provide a robust framework for the pharmacological characterization of 4-phenyl-GABA esters. By accurately determining the binding affinities of these compounds for the GABA-B receptor and the α2-δ subunit of VGCCs, researchers can gain critical insights into their mechanism of action, selectivity, and structure-activity relationships. This knowledge is fundamental to the advancement of drug discovery programs aimed at developing novel therapeutics targeting the GABAergic system.

References

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Froestl, W., Gallagher, M., Jenkins, H., et al. (2014). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience, 5(10), 961-972. Retrieved from [Link]

  • Hoggett, E., & Thomas, S. (2018). A case of phenibut withdrawal and treatment with baclofen. Journal of the American College of Emergency Physicians Open, 9(3), 260-262. Retrieved from [Link]

  • Reddit. (2022). Does anyone actually find Baclofen to have similar effects to Phenibut? Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 255-276. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Wien, F., & Haupenthal, J. (2011). Receptor–ligand binding assays: Technologies and Applications. ResearchGate. Retrieved from [Link]

  • Sittampalam, G. S., & Kahl, S. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Samokhvalov, A. V., & Rehm, J. (2021). Back Pedaling on Baclofen: Highlighting Concerns Surrounding Baclofen use in Phenibut Withdrawal. ResearchGate. Retrieved from [Link]

  • Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Retrieved from [Link]

  • University of North Carolina. (n.d.). GABA - PDSP. Retrieved from [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, 1(1), 1.7.1-1.7.18. Retrieved from [Link]

  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 44-50. Retrieved from [Link]

  • Rudenko, N. Y., & Nesterkina, M. V. (2022). Phenibut menthyl ester and its influence investigation on the central nervous system. ResearchGate. Retrieved from [Link]

  • Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 58, 19-62. Retrieved from [Link]

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]

  • Field, M. J., Li, Z., & Schwarz, J. B. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537-17542. Retrieved from [Link]

  • Owen, D. R., Wood, D. M., Archer, J. R. H., & Dargan, P. I. (2016). A narrative review of the naturally occurring inhibitory neurotransmitter gamma- aminobutyric acid (GABA) called phenibut. LJMU Research Online. Retrieved from [Link]

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1827. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenibut. Retrieved from [Link]

  • Pantazis, A., & Olcese, R. (2016). The α2δ-1 subunit remodels CaV1.2 voltage sensors and allows Ca2+ influx at physiological membrane potentials. The Journal of General Physiology, 148(2), 133-147. Retrieved from [Link]

  • Kim, J. H., & Lee, K. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Molecules, 22(8), 1324. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptor. Retrieved from [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]

  • Jønsson, K. V., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]

  • Pin, J. P., & Bettler, B. (2016). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology, 7, 339. Retrieved from [Link]

  • Frang, H., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Biomolecules, 11(6), 825. Retrieved from [Link]

  • Okada, K., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate. Retrieved from [Link]

  • Davies, A., et al. (2010). The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proceedings of the National Academy of Sciences of the United States of America, 107(1), 1654-1659. Retrieved from [Link]

  • Wu, J., & Yan, N. (2023). Structural biology of voltage-gated calcium channels. Taylor & Francis Online. Retrieved from [Link]

  • Shen, W., et al. (2023). 4-phenylbutyrate promoted wildtype GABAA receptor trafficking, reduced Endoplasmic reticulum stress and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. eBioMedicine, 93, 104653. Retrieved from [Link]

  • Bowery, N. G. (2015). GABA B receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Mortensen, M., et al. (2010). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. Journal of Neurochemistry, 114(4), 1150-1160. Retrieved from [Link]

  • Li, Y., et al. (2015). GABAB receptor promotes its own surface expression by recruiting a Rap1-dependent signaling cascade. The Journal of Cell Biology, 209(6), 861-877. Retrieved from [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Retrieved from [Link]

  • Simoes-Pires, C. A., et al. (2020). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 25(19), 4479. Retrieved from [Link]

  • Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (7th ed.). Elsevier. Retrieved from [Link]

Sources

Application Note: High-Performance Handling and Storage of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible Solvent" Challenge

Amine hydrochloride salts are ubiquitous in drug development due to their enhanced solubility and bioavailability compared to free bases. However, this ionic character introduces a critical vulnerability: hygroscopicity .[1]

Many researchers treat moisture absorption as a minor nuisance, but for amine HCl salts, it is a fundamental stability failure mode. The absorption of atmospheric water is not merely "wetness"; it is the first step in deliquescence , where the solid dissolves in its own sorbed water, leading to hydrolysis, stoichiometric errors in synthesis, and caking that renders material unusable.

This guide moves beyond basic "keep it dry" advice, providing a mechanistic understanding of Critical Relative Humidity (CRH) and validated protocols for handling these sensitive materials without compromising data integrity.

The Mechanism of Failure: Critical Relative Humidity (CRH)

To master handling, one must understand the thermodynamics of the failure. Every water-soluble salt has a specific Critical Relative Humidity (CRH) at a given temperature.[2]

  • If Ambient RH < CRH: The salt remains dry.

  • If Ambient RH > CRH: The salt spontaneously adsorbs water molecules from the air until a saturated solution film forms on the crystal surface.

For many amine hydrochlorides, the CRH can be surprisingly low (often <40% RH). Once the crystal lattice energy is overcome by the hydration energy, the process accelerates autocatalytically—a phenomenon known as capillary condensation .

Diagram 1: The Hygroscopic Failure Cascade

This diagram illustrates the thermodynamic progression from a dry crystal to chemical degradation.

HygroscopicLifecycle Dry Dry Crystalline Lattice Exposure Exposure to RH > CRH Dry->Exposure Breach of Containment Adsorption Surface Adsorption Exposure->Adsorption Thermodynamic Drive Deliquescence Deliquescence (Liquid Phase) Adsorption->Deliquescence Lattice Energy < Hydration Energy Degradation Hydrolysis & Stoichiometric Drift Deliquescence->Degradation Irreversible Change

Caption: The thermodynamic cascade from stable crystal to degraded liquid upon exposure to humidity above the CRH.

Protocol 1: The "Zero-Exposure" Intake & Weighing Workflow

Objective: To dispense hygroscopic salts without altering their water content or contaminating the bulk container.

Prerequisites:

  • Glove box (Ideal) OR Glove bag (Acceptable) OR Low-humidity room (<30% RH).

  • Anti-static gun (Amine salts are prone to static charge).

  • Calibrated analytical balance.

Workflow Logic

The greatest error source is weighing by addition (taring a boat and adding powder). This exposes the bulk container for too long. The only valid method is weighing by difference .

Step-by-Step Procedure
  • Environment Prep:

    • If using a glove box/bag, purge with dry Nitrogen/Argon until RH < 10%.

    • If on a benchtop, set up a "dry zone" with a localized flow of dry nitrogen.

  • Container Acclimatization:

    • Allow the stored bottle to reach room temperature before opening. Opening a cold bottle causes immediate condensation (dew point principle).

  • The "Weighing by Difference" Technique:

    • Place a capped weighing bottle or vial on the balance. Tare (Zero) the balance.

    • Add approximately the amount of salt needed to the weighing bottle inside the inert environment. Cap it tightly.

    • Remove from inert environment (if necessary) and weigh the full, capped bottle. Record Mass A.

    • Transfer the salt to your reaction vessel.[3]

    • Immediately recap the empty/residual weighing bottle and weigh it again. Record Mass B.

    • Mass of Sample = Mass A - Mass B.

    • Why? This ensures that any moisture absorbed during the brief transfer affects the residue, not the dispensed mass.

Protocol 2: Remediation (Drying & Purification)

If a salt has clumped (caked) or shows high water content, it must be dried.[4] Warning: Heating amine hydrochlorides indiscriminately can cause the loss of HCl (creating the free base) or thermal decomposition.

Equipment:

  • Vacuum Oven (with trap).

  • Desiccant (

    
     or KOH pellets).
    
  • Vacuum pump (< 10 mbar).

ParameterSpecificationRationale
Temperature

Never exceed melting point. For unknown MPs, start at 40°C.
Vacuum < 10 mbarLow pressure lowers the boiling point of water, allowing gentler drying.
Desiccant KOH or

Placed inside the oven (in a separate dish) to chemically trap evolved water.
Time 12 - 24 HoursDiffusion from the crystal lattice is slow.
The "Constant Weight" Validation Loop

You cannot assume the material is dry based on time alone. You must validate it.

  • Weigh the sample container (Mass

    
    ).
    
  • Dry for 4 hours.

  • Cool in a desiccator and weigh (Mass

    
    ).
    
  • Dry for 2 more hours.

  • Cool and weigh (Mass

    
    ).
    
  • Criteria: If

    
    , drying is complete. If not, repeat.
    

Protocol 3: Long-Term Storage (The "Matryoshka" System)

Standard screw-cap bottles are permeable to water vapor over months. For hygroscopic amine salts, a double-containment system is mandatory.

Diagram 2: Storage Architecture

This diagram details the layers of protection required for long-term stability.

StorageSystem Salt Amine HCl Salt Primary Primary Container (Amber Glass + Teflon Liner) Salt->Primary Inside Seal Seal: Vinyl Tape (NOT Parafilm) Primary->Seal Wrapped Secondary Secondary Containment (Mylar Bag or Desiccator) Seal->Secondary Placed Inside Desiccant Active Desiccant (Silica/Molecular Sieves) Desiccant->Secondary Co-located

Caption: The "Matryoshka" double-containment strategy. Note the use of Vinyl tape over Parafilm.

Key Insight: Parafilm vs. Vinyl Tape

  • Parafilm: Permeable to water vapor over time. Good for days, bad for months.

  • Vinyl Electrical Tape: Superior moisture barrier. Use this for long-term sealing of the cap-bottle junction.

Analytical Quality Control: Karl Fischer Titration

Standard Karl Fischer (KF) titration often fails for amine salts because amines can shift the pH of the KF reagent, leading to side reactions and false-high water readings.

The Problem: The pH Shift

The KF reaction requires a pH of 5–7.



Strong amines can raise the pH > 8, causing the iodine to react with the amine itself rather than the water.
The Solution: Buffered KF Protocol

Method: Volumetric KF (for water > 1%) or Coulometric KF (for water < 1%).

  • Reagent Selection: Use a One-Component Reagent specifically designed for amines (often labeled "Composite 5 K" or similar).

  • Buffering:

    • Add Salicylic Acid or Benzoic Acid to the titration solvent (methanol).

    • Ratio: Add enough acid to neutralize the amine functionality of your sample. Usually, 1g of Salicylic acid per 50mL of solvent is a good starting point.

  • Procedure:

    • Pre-titrate the solvent (drift < 10 µ g/min ).

    • Add the amine sample.[5]

    • Verify that the pH remains acidic/neutral.

    • Titrate to the electrometric endpoint.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • Fitosoil. (2020). Critical Relative Humidity: Methodology for determination in solid materials. Retrieved from

  • Sigma-Aldrich. (2025). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Retrieved from

  • University of Wisconsin–Madison. (2025). Chemical Storage Principles & Best Practices. Retrieved from

  • ResearchGate. (2018). Help with drying 6M HCl from sample after amino acid hydrolysis? Retrieved from

Sources

Application Note: Structural Elucidation and Purity Assessment of Methyl 4-amino-4-phenylbutanoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This application note details the Nuclear Magnetic Resonance (NMR) characterization of methyl 4-amino-4-phenylbutanoate , a critical chiral building block often confused with its regioisomer, Phenibut (4-amino-3-phenylbutanoic acid).

Unlike Phenibut, where the phenyl ring is at the


-position relative to the carbonyl, the target molecule carries the phenyl group at the 

-position (C4), directly attached to the amine-bearing carbon. This structural arrangement introduces specific stability challenges and spectral complexities—most notably the diastereotopicity of the C3 methylene protons and a high propensity for intramolecular cyclization .
Core Structural Challenges
  • Lactamization Risk: The free base of

    
    -amino esters is thermodynamically unstable, readily cyclizing to form 5-phenyl-2-pyrrolidinone  (lactam) under neutral or basic conditions.
    
  • Chiral Influence: The C4 chiral center renders the adjacent C3 protons diastereotopic (

    
     and 
    
    
    
    ), resulting in complex ABX or ABXY coupling patterns rather than simple triplets.

Stability & Sample Preparation (Expert Insight)

CRITICAL PROTOCOL ADVISORY: Do not store methyl 4-amino-4-phenylbutanoate as a free base. It must be isolated and stored as the hydrochloride (HCl) or tosylate salt.

Workflow: Handling & Stability

The following diagram illustrates the stability profile and the necessity of maintaining acidic conditions during analysis.

StabilityWorkflow Start Methyl 4-amino-4-phenylbutanoate (HCl Salt) Base Free Base Generation (e.g., NaHCO3 wash) Start->Base Neutralization NMR_Solvent NMR Sample (CDCl3 / DMSO-d6) Start->NMR_Solvent Direct Dissolution (Recommended) Base->NMR_Solvent Immediate Dissolution Cyclization Spontaneous Cyclization NMR_Solvent->Cyclization Time > 30 mins or Heat Lactam 5-phenyl-2-pyrrolidinone (Impurity) Cyclization->Lactam - MeOH

Figure 1: Stability workflow showing the kinetic pathway from amino ester to lactam impurity.

Recommended Sample Preparation Protocol

Method A: Analysis of the HCl Salt (Preferred)

  • Solvent: DMSO-

    
     (Preferred) or 
    
    
    
    .
  • Rationale: The salt form is stable. DMSO-

    
     provides excellent solubility and separates the ammonium protons (
    
    
    
    ) as a broad triplet at
    
    
    ~8.5-9.0 ppm, aiding in integration.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Method B: In-situ Free Base Analysis

  • Solvent:

    
     + 1 drop 
    
    
    
    /
    
    
    wash (rapid).
  • Rationale: Only use if chemical shifts in chloroform are strictly required for comparison.

  • Warning: Acquire spectrum immediately (<10 mins) after prep to minimize lactam signals.

Spectral Characterization

Chemical Structure & Numbering

For the assignments below, the following numbering is used:



1H NMR Assignment Table (400 MHz, DMSO- )
PositionType

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic

Amine8.60 - 8.90br s3H-Ammonium protons (exchangeable).
Ph-H Aromatic7.30 - 7.55m5H-Overlapping multiplets for phenyl ring.
C4-H Methine4.35 - 4.45m (dd)1H~6, 8Benzylic, deshielded by

and Ph.

Methyl3.55s3H-Methyl ester singlet.[1]
C2-H Methylene2.25 - 2.40m2H-

to carbonyl.
C3-H Methylene2.05 - 2.25m2HComplexDiastereotopic protons adjacent to chiral C4.

Note on C3 Diastereotopicity: The protons at C3 are chemically non-equivalent (


) due to the adjacent chiral center at C4. In high-field NMR (600 MHz+), these may resolve into distinct multiplets (ddd). At 300/400 MHz, they often appear as a complex higher-order multiplet overlapping with the C2 signals.
13C NMR Assignment (100 MHz, DMSO- )
Carbon Type

(ppm)
Assignment
Carbonyl 172.5Ester

Aromatic (ipso) 137.8Quaternary phenyl carbon
Aromatic (CH) 127 - 129Ortho, meta, para carbons
Methine (C4) 54.2Benzylic

Methoxy 51.5

Methylene (C2) 30.1

to carbonyl
Methylene (C3) 28.4

to carbonyl

Advanced Characterization: Connectivity & Logic

To rigorously prove the structure and distinguish it from the 3-phenyl isomer (Phenibut derivative), 2D NMR is required.

COSY & HMBC Connectivity Diagram

The following graph visualizes the critical correlations needed to confirm the position of the phenyl ring at C4 rather than C3.

NMR_Correlations cluster_logic Differentiation from 3-Phenyl Isomer Ph Phenyl Ring C4 C4 (Methine) δ 4.4 Ph->C4 HMBC (3J) C3 C3 (CH2) δ 2.1 Ph->C3 HMBC (3J) C4->C3 COSY (Strong) CO Carbonyl δ 172.5 C4->CO HMBC (No Correlation) (Too far) C2 C2 (CH2) δ 2.3 C3->C2 COSY C2->CO HMBC (2J) Diff If Phenyl was at C3: C3 would be a Methine (CH) C4 would be a Methylene (CH2)

Figure 2: Key COSY and HMBC correlations. Note that for the 4-phenyl isomer, the benzylic proton is a methine (1H), whereas for the 3-phenyl isomer, the benzylic proton is at C3.

Troubleshooting: The Lactam Impurity

If the sample has degraded, new peaks will appear corresponding to 5-phenyl-2-pyrrolidinone .

Diagnostic Signals of Degradation:

  • Loss of Methoxy: Disappearance of the singlet at 3.55 ppm (loss of

    
    ).
    
  • Amide Shift: Appearance of a broad singlet ~

    
     ppm (Amide NH) which is distinct from the ammonium signal.
    
  • Shift of C4-H: The benzylic proton shifts upfield slightly as the amine converts to an amide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for benzylic and ester shifts).
  • PubChem Compound Summary. (2023). 4-Amino-4-phenylbutanoic acid.[2][3] National Center for Biotechnology Information. Available at: [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for diastereotopic proton effects). Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[4] (General reference for phenyl-alkyl-ester shifts). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Amino Acid Esters in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of amino acid esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Overcoming Common Hurdles in Amino Acid Ester Hydrolysis

The hydrolysis of amino acid esters is a cornerstone reaction in peptide chemistry and drug development. However, its successful execution can be impeded by a variety of factors. This guide addresses the most common issues, providing detailed causal explanations and actionable solutions.

Issue 1: Incomplete or Slow Hydrolysis

You observe significant amounts of starting material remaining after the expected reaction time.

This is one of the most frequent challenges, often stemming from suboptimal reaction conditions or the inherent properties of the substrate.

Potential Causes & Solutions:

  • Suboptimal pH: The rate of ester hydrolysis is highly pH-dependent.[1]

    • Causality: Under alkaline conditions (saponification), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester.[2] Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weaker nucleophile like water.[3][4] For any given amino acid ester, there is an optimal pH range for efficient hydrolysis.

    • Solution:

      • Monitor and Adjust pH: Use a pH meter to monitor the reaction. As the hydrolysis proceeds, the formation of a carboxylic acid will cause the pH to drop.[5] Maintain the desired pH by adding a base (e.g., NaOH, KOH, or LiOH solution) in a controlled manner. For base-catalyzed hydrolysis, a pH between 10-12 is often effective. For acid-catalyzed hydrolysis, strong acids like HCl or H₂SO₄ are used.[3]

      • Consider the pKa of the Amino Acid Ester: The protonation state of the α-amino group significantly influences the reaction rate.[6] Protonated amino groups can accelerate hydroxide-catalyzed hydrolysis.[6] The pKa of amino acid esters is typically around 7-8, which is lower than that of the corresponding free amino acids.[7][8]

  • Insufficient Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9][10][11]

    • Causality: Higher temperatures provide the necessary activation energy for the reaction to proceed at a faster rate. However, excessive heat can lead to side reactions or degradation of sensitive amino acids.[][13]

    • Solution:

      • Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress. A common starting point is 40-60°C. For particularly stubborn esters, refluxing may be necessary.[14]

      • Balance Temperature and Stability: Be mindful of the stability of your specific amino acid and any protecting groups. For instance, some protecting groups may be labile at elevated temperatures.

  • Steric Hindrance: Bulky side chains on the amino acid or a bulky alcohol portion of the ester can sterically hinder the approach of the nucleophile.[15]

    • Causality: The three-dimensional arrangement of atoms around the reaction center can physically block the nucleophile from attacking the carbonyl carbon. This is particularly relevant for amino acids with branched side chains like valine and isoleucine.[16]

    • Solution:

      • Prolong Reaction Time: For sterically hindered esters, a longer reaction time may be required to achieve complete conversion.

      • Increase Temperature: As mentioned above, increasing the temperature can help overcome the energy barrier imposed by steric hindrance.

      • Use a Stronger Nucleophile/Base: In base-catalyzed hydrolysis, switching from NaOH or KOH to lithium hydroxide (LiOH) can sometimes be beneficial, as Li⁺ can coordinate with the carbonyl oxygen and enhance its electrophilicity.[14][15]

  • Poor Solubility: The amino acid ester may not be fully dissolved in the aqueous solution, limiting the interaction between the substrate and the hydrolyzing agent.

    • Causality: A heterogeneous reaction mixture will have a reduced reaction rate as the reaction can only occur at the interface between the two phases.

    • Solution:

      • Add a Co-solvent: Introduce a water-miscible organic solvent such as tetrahydrofuran (THF), dioxane, or acetone to improve the solubility of the ester.[14][15] A 1:1 mixture of water and the organic solvent is a common starting point.

Visualizing the Troubleshooting Process for Incomplete Hydrolysis

G start Incomplete Hydrolysis Observed check_pH Is the pH optimal? start->check_pH adjust_pH Adjust and maintain pH (e.g., 10-12 for basic, <2 for acidic) check_pH->adjust_pH No check_temp Is the temperature adequate? check_pH->check_temp Yes adjust_pH->check_temp increase_temp Gradually increase temperature (e.g., 40-60°C) check_temp->increase_temp No check_sterics Is the ester sterically hindered? check_temp->check_sterics Yes increase_temp->check_sterics prolong_time Increase reaction time or use a stronger base (LiOH) check_sterics->prolong_time Yes check_solubility Is the substrate fully dissolved? check_sterics->check_solubility No prolong_time->check_solubility add_cosolvent Add a co-solvent (e.g., THF, Dioxane) check_solubility->add_cosolvent No success Hydrolysis Complete check_solubility->success Yes add_cosolvent->success

Caption: Troubleshooting decision tree for incomplete ester hydrolysis.

Issue 2: Undesired Side Reactions

You observe the formation of unexpected byproducts in your reaction mixture.

Side reactions can compromise the yield and purity of your desired amino acid. Understanding their origins is key to their prevention.

Potential Causes & Solutions:

  • Racemization: The chiral center of the amino acid can be susceptible to racemization, especially under harsh basic conditions.

    • Causality: Strong bases can deprotonate the α-carbon, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.

    • Solution:

      • Use Milder Conditions: Employ milder bases like LiOH instead of NaOH or KOH.[14][15] Also, use the lowest effective temperature and reaction time.

      • Enzymatic Hydrolysis: For highly sensitive substrates, consider using lipases or other esterases. These enzymes are highly stereoselective and operate under mild, physiological conditions.[17]

  • Hydrolysis of Protecting Groups: If your amino acid has protecting groups on its side chain or N-terminus, these may be inadvertently cleaved during the ester hydrolysis.

    • Causality: Many common protecting groups are labile under acidic or basic conditions. For example, tert-butoxycarbonyl (Boc) groups are removed by acid, while 9-fluorenylmethyloxycarbonyl (Fmoc) groups are removed by base (though typically a secondary amine like piperidine is used).[18][19]

    • Solution:

      • Orthogonal Protection Strategy: Choose a protecting group that is stable under the conditions required for ester hydrolysis. For example, if you are performing a base-catalyzed hydrolysis, use an acid-labile protecting group like Boc.[19][20] Conversely, for acid-catalyzed hydrolysis, a base-stable protecting group would be appropriate. The benzyloxycarbonyl (Cbz) group is stable to mild base but can be removed by catalytic hydrogenation.[18]

  • Degradation of Amino Acids: Certain amino acids are inherently unstable under specific hydrolysis conditions.

    • Causality: For instance, tryptophan is often destroyed during acid hydrolysis. Serine and threonine can also be partially degraded.[13] Under strongly alkaline conditions, arginine can be degraded.

    • Solution:

      • Choose the Right Hydrolysis Method: For tryptophan-containing molecules, alkaline hydrolysis is preferred. For serine and threonine, performing a time-course study and extrapolating back to time zero can provide a more accurate quantification.[13]

      • Enzymatic Hydrolysis: As mentioned, enzymatic methods can be a gentle alternative for sensitive amino acids.[21]

Table 1: Protecting Group Stability in Hydrolysis Conditions
Protecting GroupAbbreviationStable to...Labile to...
tert-ButoxycarbonylBocBase, Catalytic HydrogenationStrong Acid (e.g., TFA)[18][19]
9-FluorenylmethyloxycarbonylFmocAcidBase (e.g., Piperidine)[18]
BenzyloxycarbonylCbzMild Acid/BaseCatalytic Hydrogenation[18]
BenzylBnMild Acid/BaseCatalytic Hydrogenation[18]
Issue 3: Difficulties in Product Isolation and Analysis

You are struggling to purify the final amino acid product or to accurately monitor the reaction progress.

Effective purification and analysis are critical for obtaining a high-quality product and for optimizing your reaction.

Potential Causes & Solutions:

  • Monitoring Reaction Progress: Thin Layer Chromatography (TLC) can be challenging for monitoring the disappearance of a water-insoluble ester and the appearance of a water-soluble amino acid.

    • Causality: The significant difference in polarity between the starting material and the product can make it difficult to find a single solvent system that effectively resolves both spots on a TLC plate.

    • Solution:

      • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the reaction.[17] A reversed-phase C18 column can be used to separate the nonpolar ester from the polar amino acid.

      • Derivatization for Analysis: Amino acids can be derivatized to make them detectable by UV or fluorescence detectors. Common derivatizing agents include phenylisothiocyanate (PITC) and o-phthalaldehyde (OPA).[13][22]

  • Product Purification: Isolating the highly polar amino acid from the reaction mixture can be tricky.

    • Causality: The product is a zwitterionic, water-soluble compound, while the reaction mixture may contain salts and organic co-solvents.

    • Solution:

      • Acidification and Extraction: After a base-catalyzed hydrolysis, carefully acidify the reaction mixture with an acid like HCl. This will protonate the carboxylate to form the carboxylic acid and the amino group to form the ammonium salt. If you used an organic co-solvent, it can often be removed under reduced pressure.

      • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[][23] Cation exchange resins can be used to bind the positively charged amino acid, allowing neutral and anionic impurities to be washed away.[24] The amino acid can then be eluted by changing the pH or ionic strength of the buffer.[24]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of an Amino Acid Methyl Ester
  • Dissolve the Substrate: Dissolve the amino acid methyl ester in a suitable solvent system (e.g., 1:1 mixture of water and THF).

  • Add Base: Add a solution of LiOH (e.g., 1.5-3 equivalents in water) to the reaction mixture.[14][15]

  • Monitor the Reaction: Monitor the progress of the reaction by HPLC or TLC until all the starting material has been consumed.

  • Quench and Acidify: Cool the reaction mixture in an ice bath and carefully add 1N HCl until the pH is acidic (e.g., pH 2-3).

  • Remove Organic Solvent: If a co-solvent was used, remove it under reduced pressure.

  • Purification: The resulting aqueous solution containing the amino acid hydrochloride salt can be further purified by ion-exchange chromatography or recrystallization.

Protocol 2: Monitoring Hydrolysis by Reversed-Phase HPLC
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction by adding an equal volume of a weak acid (e.g., 0.1% formic acid in water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes.

    • Detection: UV detector at 210 nm or a more specific wavelength if the amino acid has a chromophore.

  • Analysis: The amino acid ester (less polar) will have a longer retention time than the free amino acid (more polar). Monitor the decrease in the peak area of the ester and the increase in the peak area of the amino acid over time.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-catalyzed ester hydrolysis (saponification)?

A1: Base-catalyzed hydrolysis involves the nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (⁻OR') as a leaving group to form a carboxylic acid. In the basic solution, the carboxylic acid is deprotonated to form a carboxylate salt, and the alkoxide is protonated by water to form an alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion.[2]

Visualizing the Saponification Mechanism

Saponification Ester Amino Acid Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH + OH⁻ CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Alkoxide + ⁻OR' Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Deprotonation Alcohol + R'OH

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Q2: Can I use acid-catalyzed hydrolysis instead of base-catalyzed? When is it preferred?

A2: Yes, acid-catalyzed hydrolysis is an alternative. It is generally preferred when the molecule contains base-labile functional groups. The reaction is an equilibrium process, so it is typically performed with a large excess of water to drive the reaction towards the products.[3][4]

Q3: Are there any metal ions that can catalyze the hydrolysis?

A3: Yes, certain metal ions, such as Cu(II), Zn(II), and Pd(II), can act as Lewis acids and catalyze the hydrolysis of amino acid esters.[25][26][27] The metal ion coordinates to the amino group and the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by water or hydroxide.[25]

Q4: How can I quantify the amino acid content after hydrolysis?

A4: Quantitative amino acid analysis is typically performed using HPLC after derivatization.[22][28] Pre-column derivatization with reagents like PITC (for UV detection) or AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, for fluorescence detection) is common.[13][28] An internal standard is often added before hydrolysis to account for any sample loss during the procedure.[22][29] Ion-exchange chromatography with post-column ninhydrin detection is another classic and reliable method.[22][29]

Q5: What is the difference between liquid-phase and vapor-phase acid hydrolysis?

A5: In liquid-phase hydrolysis, the sample is directly mixed with the acid solution.[22] In vapor-phase hydrolysis, the sample is placed in a vial, which is then placed in a larger vessel containing the acid. The vessel is sealed and heated, and the acid vapors hydrolyze the sample. Vapor-phase hydrolysis is generally preferred for very small sample amounts as it minimizes contamination from the acid reagent.[30]

References

  • Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. Available at: [Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. ACS Publications. Available at: [Link]

  • Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Available at: [Link]

  • The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. Available at: [Link]

  • Metal-ion catalysis of the hydrolysis of some amino acid ester N,N-diacetic acids. Inorganic Chemistry. Available at: [Link]

  • Reactions catalyzed by α-amino-acid ester hydrolases. ResearchGate. Available at: [Link]

  • Copper(II) complex catalysis of amino acid ester hydrolysis. Correlation with complex stability. Journal of the American Chemical Society. Available at: [Link]

  • 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. RSC Publishing. Available at: [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. Available at: [Link]

  • The evaluation of the temperature effect and hydrolysis conditions for amino acid analysis. PubMed. Available at: [Link]

  • Condensation and Hydrolysis Reactions (M12Q6). CHEM 104: Working Copy. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]

  • Protecting groups in organic synthesis. SlideShare. Available at: [Link]

  • Effect of temperature on the hydrolysis of the coordinated glycine methyl ester. ResearchGate. Available at: [Link]

  • Effect of hydrolysis temperature on the content of amino acids. ResearchGate. Available at: [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. Available at: [Link]

  • De-esterification of amino acid esters. ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • How to purify amino acid hydrolysis extract for HPLC analysis? ResearchGate. Available at: [Link]

  • Separation and Refining of Amino acids. DIAION. Available at: [Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. UNC. Available at: [Link]

  • Introduction to Hydrolysis. Waters. Available at: [Link]

  • Amino Acid Analysis Overview. Bio-Synthesis. Available at: [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Available at: [Link]

  • Why are my ester hydrolysis not working : r/Chempros. Reddit. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Available at: [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrolysis of an Ester. Course Hero. Available at: [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing. Available at: [Link]

  • Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases. PMC. Available at: [Link]

  • Process for the saponification of aminoacid-/peptide ester. Google Patents.
  • Constitutional adaptation to pKa modulation by remote ester hydrolysis. RSC Publishing. Available at: [Link]

  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters. Available at: [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Available at: [Link]

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Removing impurities from phenylbutanoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenylbutanoate Synthesis

Guide: Troubleshooting Impurities in the Synthesis and Purification of Phenylbutanoate Esters

Welcome to the technical support guide for the synthesis of phenylbutanoate esters, such as ethyl 4-phenylbutanoate. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the purification process.

A note on "Phenylbutanoate Hydrochloride": This term is chemically ambiguous. Phenylbutanoate refers to an ester, which is neutral. Hydrochloride salts are formed from the protonation of a base, typically an amine. It is likely that this refers to a synthesis, such as a Fischer esterification, that uses an acid catalyst like hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). This guide will focus on removing impurities from the synthesis of a representative ester, ethyl 4-phenylbutanoate, with special attention to the removal of acidic starting materials and catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my phenylbutanoate synthesis and why do they form?

The most common method for synthesizing simple phenylbutanoate esters is the Fischer-Speier esterification, which involves reacting 4-phenylbutyric acid with an alcohol (e.g., ethanol) under acidic catalysis.[1] This is an equilibrium reaction, meaning it does not proceed to 100% completion on its own.[2][3] Consequently, the primary impurities are typically the starting materials themselves.

Table 1: Common Impurities and Their Sources

Impurity Source / Chemical Reason
4-Phenylbutyric Acid Unreacted starting material due to the reversible nature of Fischer esterification.[4]
Alcohol (e.g., Ethanol) Unreacted starting material, often used in excess to shift the reaction equilibrium.[3]
Acid Catalyst (H₂SO₄/HCl) Catalyst added to protonate the carboxylic acid, making it more electrophilic. It is not consumed in the reaction.[4][5]
Water A byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials (hydrolysis).[6]

| Side-Reaction Products | High temperatures or strongly acidic conditions can cause minor degradation or polymerization, leading to colored impurities. |

Purification & Troubleshooting Workflows

The following diagram outlines the general workflow for synthesizing and purifying an ester after the initial reaction is complete.

cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification Reaction Reaction Complete (Ester, Acid, Alcohol, Catalyst) Quench Quench Reaction Mixture Reaction->Quench Wash Basic Wash (e.g., NaHCO₃) to Neutralize Acids Quench->Wash Separate Separatory Funnel: Isolate Organic Layer Wash->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purify Purification Step (Distillation or Chromatography) Solvent_Removal->Purify Final_Product Pure Phenylbutanoate Ester Purify->Final_Product

Caption: General workflow for ester synthesis and purification.

Q2: My crude product is acidic. How do I remove the acid catalyst (HCl/H₂SO₄) and unreacted 4-phenylbutyric acid?

This is the most critical purification step. The acidic components are removed by washing the crude organic mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][7]

Mechanism of Action: The base deprotonates both the strong acid catalyst and the weaker carboxylic acid, converting them into their corresponding sodium salts. These salts are ionic and therefore highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.[8]

Experimental Protocol: Neutralizing Wash

  • Transfer the cooled reaction mixture to a separatory funnel of appropriate size. If your reaction was run without a solvent, add an inert, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve your product.

  • Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the separatory funnel.

    • Caution: This neutralization reaction produces carbon dioxide (CO₂) gas.[9] Add the basic solution in small portions and frequently vent the separatory funnel by inverting it and opening the stopcock to release pressure.

  • Stopper the funnel, shake gently, and vent. Repeat until gas evolution ceases.

  • Allow the layers to separate fully. The top layer is typically the organic layer containing the ester (confirm by checking solvent densities), and the bottom is the aqueous layer.[7]

  • Drain and discard the bottom aqueous layer.

  • To ensure complete removal, perform a second wash with NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to reduce the amount of water dissolved in the organic layer.

  • Drain the aqueous layer and transfer the organic layer to a clean flask for drying.

Q3: My NMR spectrum shows residual ethanol (or other alcohol). What's the best way to remove it?

Because the alcohol starting material is often used in large excess, it is a common impurity. Since low-molecular-weight alcohols like ethanol have some solubility in organic solvents, a simple wash is not always sufficient.

  • Aqueous Washes: Performing multiple washes with water after the bicarb wash will help pull the majority of a soluble alcohol like ethanol into the aqueous phase.[9]

  • High-Vacuum Evaporation: If the ester product has a high boiling point, removing the more volatile alcohol under high vacuum using a rotary evaporator is often effective.

  • Distillation: Fractional distillation is an excellent method if the boiling points of the alcohol and the ester are sufficiently different.[10] Ethyl 4-phenylbutanoate has a boiling point of ~259°C, while ethanol's is 78°C, making them easily separable by simple distillation.

Q4: My product has a persistent color. What causes this and how can I decolorize it?

A dark color, often yellow or brown, typically indicates the presence of non-volatile, high-molecular-weight byproducts from degradation or polymerization, which can occur when heating under strong acid conditions.

  • Activated Carbon (Charcoal) Treatment: For minor color impurities, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for 10-15 minutes can be effective. The colored impurities adsorb onto the carbon surface. The carbon is then removed by filtering the solution through a pad of Celite®.

  • Column Chromatography: This is the most powerful method for removing colored impurities. The polar, colored compounds will adhere strongly to the silica gel, while the less polar ester product will elute first.[11][12]

Q5: I've performed the aqueous workup, but the product is still not pure enough. What are my options for final purification?

After a thorough aqueous workup and drying, if impurities remain, a final purification step is necessary. The two primary methods for a liquid ester like ethyl 4-phenylbutanoate are vacuum distillation and column chromatography.

Start Crude product after aqueous workup Q1 Is the major impurity volatile (e.g., solvent)? Start->Q1 Q2 Are impurities structurally similar or colored? Q1->Q2 No Distill Action: Perform Vacuum Distillation Q1->Distill Yes Chrom Action: Perform Silica Gel Chromatography Q2->Chrom Yes Pure Product is likely pure Q2->Pure No

Caption: Troubleshooting flowchart for final purification choices.

Table 2: Comparison of Final Purification Methods

Method Principle Best For Removing Pros Cons
Vacuum Distillation Separation based on differences in boiling points under reduced pressure. Volatile impurities (e.g., residual solvent, starting alcohol) or non-volatile impurities (e.g., salts, polymers). Fast, scalable, excellent for large quantities.[10] Requires thermally stable compounds; not effective for impurities with similar boiling points.

| Column Chromatography | Separation based on differences in polarity and interaction with a stationary phase (e.g., silica gel). | Structurally similar impurities, colored byproducts, non-volatile contaminants. | Can achieve very high purity (>99%).[13] | Can be slow, requires large volumes of solvent, less scalable, potential for product loss on the column. |

Experimental Protocol: Silica Gel Column Chromatography

  • Solvent System Selection: Find an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of 0.25-0.35. For ethyl 4-phenylbutanoate, a mixture of ethyl acetate and hexanes (e.g., 1:10 v/v) is a common starting point.[11][12]

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude ester in a minimal amount of the solvent and carefully load it onto the top of the silica.

  • Elution: Add the solvent system to the top of the column and begin collecting fractions. Monitor the elution of your product using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ester.

Q6: My reaction yield is very low. What are the common causes and how can I improve it?

Low yields in Fischer esterification are almost always due to the reaction not reaching a favorable equilibrium position.

Causality & Solutions:

  • Equilibrium Not Shifted: According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either adding a large excess of one reactant or by removing a product as it is formed.[3][14]

    • Solution 1: Use Excess Alcohol. The simplest method is to use the alcohol as the reaction solvent, creating a large molar excess that drives the reaction forward.[15]

    • Solution 2: Remove Water. For larger-scale reactions, a Dean-Stark apparatus can be used.[14] This device, used with a solvent like toluene that forms an azeotrope with water, physically collects and removes the water byproduct as the reaction proceeds, pulling the equilibrium towards the ester product.[2]

  • Insufficient Reaction Time or Temperature: Esterification can be slow. Ensure the reaction is heated under reflux for a sufficient time (typically several hours) to reach equilibrium.[4] Reaction progress can be monitored by TLC.

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from Science Ready. [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from HSCprep. [Link]

  • ChemBK. (2024, April 9). ethyl 2,4-dioxo-4-phenylbutanoate. Retrieved from ChemBK. [Link]

  • Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from journal.ias.ac.ir. [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate in an Interface Bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. [Link]

  • HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification [Video]. YouTube. [Link]

  • ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from ausetute.com.au. [Link]

  • Taylor & Francis Online. (2014, May 22). Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate in an Interface Bioreactor. Retrieved from Taylor & Francis Online. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal. [Link]

  • PubMed. (1998, September). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Chemistry Steps. (n.d.). Fischer Esterification Mechanism. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from Chemistry LibreTexts. [Link]

  • University of Toronto. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]. [Link]

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Technical Support Center: Resolving Peak Tailing in HPLC of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic sciences. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of amine hydrochlorides and other basic compounds. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the mechanisms behind these common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[2] This asymmetry is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates tailing, with values above 1.5 often being unacceptable for quantitative assays, though this can vary by method requirements.[3] Tailing compromises analytical accuracy by making it difficult to determine the peak start and end, affecting integration and reproducibility.[4]

Q2: I'm analyzing an amine hydrochloride. Why are my peaks tailing so badly on a standard C18 column?

A2: This is the most common issue faced when analyzing basic compounds like amines on traditional silica-based reversed-phase columns. The primary cause is a secondary retention mechanism occurring alongside the desired hydrophobic interactions.[3] Here's the breakdown:

  • Analyte State: In solution, your amine hydrochloride (R-NH3+Cl-) exists as a positively charged (protonated) amine.

  • Stationary Phase Surface: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. Even on well-end-capped columns, some of these groups remain due to steric hindrance.[3][5]

  • The Interaction: At typical mobile phase pH ranges (e.g., pH 4-7), some of these acidic silanol groups become deprotonated and negatively charged (Si-O-).[6] Your positively charged amine analyte then undergoes a strong ionic interaction with these negative sites.[7][8]

This dual-retention mechanism—part hydrophobic, part ion-exchange—means that analyte molecules don't travel through the column in a uniform band, resulting in significant peak tailing.[2][5]

Q3: How does mobile phase pH affect the peak shape of my amine compound?

A3: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like amines.[9][10] Its effect is directly tied to the pKa of your analyte and the acidity of the column's residual silanols.

  • Mid-Range pH (e.g., 4-7): This is often the worst range for amine analysis. The amine is protonated (positively charged), and the silanols are partially ionized (negatively charged), maximizing the undesirable ionic interactions that cause tailing.[4][6]

  • Low pH (e.g., 2-3): By lowering the pH to at least 2 units below the pKa of the silanol groups (typically pKa ~4-5), you ensure the silanols are fully protonated (Si-OH).[3][7] This neutralizes the negative sites on the stationary phase, eliminating the ion-exchange interaction and dramatically improving peak shape.[11]

  • High pH (e.g., 9-11): By raising the pH to at least 2 units above the pKa of your amine, you convert the analyte to its neutral, free-base form (R-NH2). In this state, it no longer has a positive charge and cannot interact ionically with the silanol groups (which are fully ionized at this pH). This approach also improves peak shape but requires specialized pH-stable columns.[12][13]

Q4: What is an "end-capped" column and is it enough to solve my problem?

A4: End-capping is a chemical process applied during column manufacturing where a small, less bulky silanizing reagent (like trimethylchlorosilane) is used to bond the majority of the remaining free silanol groups after the primary stationary phase (e.g., C18) has been bonded.[3] This converts the polar silanol groups into much less polar surfaces, reducing their ability to interact with basic analytes.[7]

However, due to steric hindrance from the bulky C18 chains, end-capping is never 100% complete.[3] For highly basic compounds, the remaining, un-capped silanols are often acidic and accessible enough to cause significant tailing. Therefore, while using a modern, high-quality end-capped column is crucial, it is often not a complete solution on its own and must be paired with proper mobile phase optimization.[4][7]

Systematic Troubleshooting Guide

If you are experiencing peak tailing with an amine hydrochloride, follow this systematic guide. The most common solutions involve mobile phase modifications, so we will start there.

Step 1: Have you optimized your mobile phase? This is the first and most critical step.

The most direct way to mitigate silanol interactions is by controlling the ionization state of either the silanol groups or the amine analyte through pH adjustment and mobile phase additives.

Strategy A: Operate at Low pH (The "Go-To" Method)

This strategy aims to suppress the ionization of residual silanol groups.

  • Causality: By lowering the mobile phase pH to between 2.5 and 3.0, the silanol groups (Si-OH) are fully protonated and thus electrically neutral.[3][14] This prevents the positively charged amine analyte from interacting with them via an ion-exchange mechanism, leading to symmetrical peaks.[11]

  • Protocol: See Experimental Protocol 1 for a detailed methodology.

  • Considerations: At low pH, your amine will be fully protonated, which may decrease its retention on the reversed-phase column. You may need to compensate by decreasing the percentage of organic solvent in your mobile phase.[3] Always ensure your column is rated for use at low pH to prevent stationary phase hydrolysis.[15]

Strategy B: Add a Competing Base to the Mobile Phase

This strategy "masks" the active silanol sites from your analyte.

  • Causality: A small amount of a basic additive, often an amine like triethylamine (TEA), is added to the mobile phase. The competing base, being small and in excess, will preferentially interact with the active silanol sites, effectively shielding them. Your larger amine analyte is then less likely to encounter and interact with these sites, resulting in improved peak shape.[6]

  • Protocol: See Experimental Protocol 2 for a detailed methodology.

  • Considerations: This approach can sometimes shorten column lifetime as some amine additives can accelerate the hydrolysis of the silica stationary phase. It is also generally not suitable for LC-MS applications, as additives like TEA can cause significant ion suppression.[16]

Strategy C: Operate at High pH (The "Alternative" Method)

This strategy makes the amine analyte neutral to prevent ionic interactions.

  • Causality: By raising the mobile phase pH to 2 units or more above the amine's pKa, the analyte is deprotonated into its neutral, free-base form. As a neutral molecule, it will not interact with the ionized silanol sites.[12] This often increases analyte hydrophobicity, leading to better retention.[9]

  • Protocol: See Experimental Protocol 3 for a detailed methodology.

  • Considerations: Crucially, this requires a specialized, high-pH stable HPLC column. Standard silica columns will rapidly dissolve at a pH above 8.[13][15] Modern columns designed for high pH use hybrid particle technology or modified surface bonding to resist dissolution.[13][17]

The following diagram illustrates the troubleshooting logic for mobile phase optimization.

G start Peak Tailing Observed for Amine Hydrochloride q_ph Is Mobile Phase pH Optimized? start->q_ph low_ph Strategy A: Adjust pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) q_ph->low_ph No add_base Strategy B: Add Competing Base (e.g., 0.05% TEA) q_ph->add_base Low pH fails or is not an option high_ph Strategy C: Use High pH (9-11) with Compatible Column q_ph->high_ph Low pH fails & MS-incompatible additives are not an option q_solved1 Peak Shape Improved? low_ph->q_solved1 add_base->q_solved1 high_ph->q_solved1 end_good Problem Resolved q_solved1->end_good Yes next_step Proceed to Step 2: Evaluate Column Hardware q_solved1->next_step No

Fig 1. Troubleshooting workflow for mobile phase optimization.
Step 2: Is your column chemistry appropriate for the analysis?

If mobile phase optimization does not fully resolve the issue, your column may be the root cause.

  • Is the column old or degraded? Over time, the stationary phase can degrade, exposing more active silanol sites. A column void at the inlet or a blocked frit can also cause severe peak distortion.[3] Try replacing the column with a new one of the same type to see if the problem persists.

  • Are you using a modern, high-purity silica column? Older columns, often based on "Type A" silica, have higher levels of metal contaminants that increase the acidity of silanol groups, worsening tailing.[2] Modern columns use high-purity "Type B" silica with minimal metal content and advanced end-capping, which are inherently better for basic compounds.[6]

  • Consider an alternative stationary phase. If a standard C18 column is not providing adequate results even with an optimized mobile phase, consider a column specifically designed for basic compounds:

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) incorporated into the C18 chain. This polar group helps to shield the residual silanols from basic analytes.[4]

    • Phenyl Phases: Phenyl columns can offer different selectivity and sometimes provide better peak shapes for basic compounds containing aromatic rings due to π-π interactions.[18]

    • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics in a controlled manner, allowing for the retention of polar and ionizable compounds without the need for ion-pairing reagents.[19]

The diagram below illustrates the chemical interaction at the heart of peak tailing for amines.

Fig 2. Analyte-Stationary Phase Interaction causing tailing.
Step 3: Could hardware or other factors be the cause?

If both mobile phase and column have been addressed, consider these other potential causes:

  • Mass Overload: Injecting too much sample can saturate the stationary phase and cause tailing for all peaks.[7] To check this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

  • Extra-Column Volume: Excessive band broadening can be caused by using tubing with too large an internal diameter or excessive length between the injector, column, and detector.[4] Ensure you are using appropriate PEEK tubing (e.g., 0.005" ID) and that all connections are made with zero dead volume.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Data & Protocols

Table 1: Comparison of Common Mobile Phase Additives
AdditiveTypical Conc.Volatile (MS-Compatible)MechanismPrimary Use Case
Formic Acid 0.1%Yes[20]pH control (acidifier)Low pH methods; excellent for LC-MS.[16]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%YespH control & Ion-pairingLow pH methods; can cause ion suppression in MS.[20][21]
Ammonium Formate/Acetate 5-20 mMYespH control (buffer)Buffering near neutral pH for LC-MS.[16][22]
Triethylamine (TEA) 0.05 - 0.2%NoSilanol maskingLow/mid pH methods for UV detection only.[6]
Ammonium Hydroxide Adjust to pH >9YespH control (basifier)High pH methods with compatible columns.[16]
Experimental Protocols
Protocol 1: Mobile Phase Optimization at Low pH
  • Objective: To improve amine peak shape by protonating residual silanol groups.

  • Initial Mobile Phase Preparation:

    • Aqueous (A): Prepare HPLC-grade water containing 0.1% (v/v) formic acid.

    • Organic (B): Prepare HPLC-grade acetonitrile containing 0.1% (v/v) formic acid.

  • Column: Use a standard, high-quality end-capped C18 column stable at low pH.

  • Equilibration: Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes.

  • Injection: Inject your amine hydrochloride standard.

  • Evaluation: Observe the peak shape. The tailing should be significantly reduced compared to a run with a neutral mobile phase.

  • Optimization: If retention is too low, systematically decrease the starting percentage of the organic phase (B). For example, if your gradient starts at 20% B, try starting at 15% or 10% B.

Protocol 2: Using a Competitive Amine Additive (for UV Detection)
  • Objective: To mask active silanol sites using triethylamine (TEA).

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a buffered mobile phase (e.g., 25 mM potassium phosphate) and adjust the pH to your desired value (e.g., pH 7). Add 0.1% (v/v) TEA.

    • Organic (B): HPLC-grade acetonitrile.

  • Column: Standard end-capped C18 column.

  • Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase. This can take longer than standard equilibration.

  • Injection: Inject your amine hydrochloride standard.

  • Evaluation: Compare the peak asymmetry to a run performed without TEA. There should be a marked improvement. Note that retention times may shift.

  • Caution: Dedicate a column to this method if possible, as completely removing the TEA can be difficult. Flush the column thoroughly with a buffer-free mobile phase before storage.

Protocol 3: High pH Method Development
  • Objective: To neutralize the amine analyte to prevent ionic interactions.

  • Column Selection: This is the most critical step. Select a column specifically designed for high pH stability (e.g., a hybrid-silica or organically modified silica column rated for use up to pH 12).[17]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 10 mM ammonium bicarbonate or ammonium hydroxide solution in water and adjust the pH to 10.

    • Organic (B): HPLC-grade acetonitrile.

  • Equilibration: Equilibrate the high-pH stable column with the mobile phase.

  • Injection: Inject your amine hydrochloride standard.

  • Evaluation: The amine, now in its neutral form, should exhibit a symmetrical peak shape. Retention will likely be significantly longer than in low pH methods, which can be advantageous for separating polar amines from the void volume.

References

  • HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Advanced Material Technologies - Element Lab Solutions.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.

  • Exploring the Role of pH in HPLC Separation. Moravek.

  • How to Reduce Peak Tailing in HPLC?. Phenomenex.

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.

  • HPLC Troubleshooting Guide.

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters.

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide. Benchchem.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions.

  • Ion-Pair Reagents for HPLC. TCI Chemicals.

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.

  • Low and High pH Stability of an Agilent Poroshell HPH C18. Agilent.

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials.

  • HPLC Columns and Consumables Selection Chart. Welch Materials.

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

  • HPLC Troubleshooting Guide. ACE HPLC Columns.

  • Ion-Pair Reagents for HPLC. TCI Chemicals (alternative link).

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho.

  • Why My HPLC Columns Last 15 Years: The Truth About pH and Column Damage. Mac-Mod Analytical.

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies.

  • HPLC conditions for basic compound?. Chromatography Forum.

  • Why it matters and how to get good peak shape. Agilent.

  • HPLC Ion Pair Reagents. Interchim.

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate.

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online.

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC.

  • Challenges during HPLC method development and how to fix them. YouTube.

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.

  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.

  • HPLC Tech Tip: The Effect of Gradient on Buffers. Phenomenex.

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.

  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Hindawi.

  • HPLC solvents and mobile phase additives. University of Sheffield.

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC.

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography–mass spectrometry. ScienceDirect.

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.

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Technical Support Center: Minimizing Racemization During Esterification of Chiral GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereoselective esterification of chiral GABA analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of preserving stereochemical integrity during the synthesis of these important molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your synthetic goals with high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue in the esterification of chiral GABA analogs?

A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate).[1] For chiral GABA analogs, which often exhibit stereospecific pharmacological activity, maintaining the desired stereochemistry is paramount. The presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or even antagonistic effects. Therefore, minimizing racemization during synthesis, such as esterification, is a critical quality attribute in the development of these therapeutic agents.

Q2: What is the primary mechanism of racemization during the esterification of N-protected chiral GABA analogs?

A: The most prevalent mechanism for racemization in the esterification of N-acyl amino acids, including N-protected GABA analogs, is through the formation of a 5(4H)-oxazolone intermediate.[2] This occurs when the carboxylic acid is activated by a coupling reagent. The activated intermediate can then cyclize, and the resulting oxazolone has an acidic proton at the chiral center (the α-carbon). In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of both enantiomers.[3]

Q3: Which esterification methods are most susceptible to causing racemization?

A: Methods that involve the activation of the carboxylic acid in the presence of a base are generally more prone to racemization. For instance, carbodiimide-mediated esterifications (like those using DCC or EDC) without racemization-suppressing additives can lead to significant racemization.[4] The choice of base is also critical; strong, non-sterically hindered bases can accelerate the rate of racemization.[3]

Q4: How can I detect and quantify the extent of racemization in my ester product?

A: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[5] This technique uses a chiral stationary phase (CSP) that can differentiate between the two enantiomers of your ester, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, you can determine the enantiomeric excess (ee) of your product.[6] Other methods include chiral gas chromatography (GC) after suitable derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guides

Problem: Significant Racemization Detected in My Ester Product

If you have confirmed through chiral analysis that your esterification reaction is causing significant racemization, consider the following potential causes and solutions:

Potential Cause 1: Inappropriate Coupling Reagent

  • Explanation: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to high levels of racemization when used alone because the O-acylisourea intermediate is highly reactive and prone to oxazolone formation.[7]

  • Solution:

    • Use Additives: The most effective way to suppress racemization with carbodiimides is to use them in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8][9] These additives react with the O-acylisourea to form an active ester that is less susceptible to racemization.[10]

    • Switch to a Different Class of Coupling Reagent: Consider using phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or uronium-based reagents like HATU, which are often used with weaker bases to minimize racemization.[4]

Potential Cause 2: Incorrect Base Selection

  • Explanation: The basicity and steric hindrance of the base used in the reaction have a significant impact on the rate of racemization.[3] Strong and sterically unhindered bases can readily abstract the α-proton from the oxazolone intermediate.

  • Solution:

    • Use a Weaker, Sterically Hindered Base: Replace strong bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with a more sterically hindered and weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]

Potential Cause 3: High Reaction Temperature or Prolonged Reaction Time

  • Explanation: Higher temperatures and longer reaction times provide more opportunity for the formation of the oxazolone intermediate and subsequent racemization.

  • Solution:

    • Lower the Reaction Temperature: Whenever possible, run the esterification at a lower temperature (e.g., 0 °C or even -15 °C).

    • Monitor the Reaction and Minimize Time: Closely monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote racemization.

Problem: Low Yield of the Desired Ester

Low yields in esterification can be frustrating. Here are some common causes and their remedies:

Potential Cause 1: Incomplete Reaction

  • Explanation: The coupling reaction may not be going to completion due to insufficient activation of the carboxylic acid, steric hindrance, or deactivation of the coupling reagent.

  • Solution:

    • Optimize Coupling Reagent and Additives: Ensure you are using an appropriate excess of the coupling reagent and alcohol. For sterically hindered substrates, a more powerful coupling reagent might be necessary.

    • Check Reagent Quality: Ensure your coupling reagents, solvents, and bases are anhydrous and of high purity, as moisture can quench the active intermediates.

Potential Cause 2: Side Reactions

  • Explanation: A common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct, which is unreactive towards the alcohol.[7]

  • Solution:

    • Use DMAP as a Catalyst (with caution): In Steglich esterification, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the desired ester formation and suppress the N-acylurea side reaction.[11] However, be aware that DMAP can also promote racemization, so its use should be carefully optimized.

    • Pre-activation: In some cases, pre-activating the carboxylic acid with the coupling reagent and additive before adding the alcohol can improve yields, but this should be done at low temperatures and for a short duration to minimize racemization.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification of N-Boc-Pregabalin with Minimal Racemization

This protocol is a general guideline for the esterification of an N-protected GABA analog using DCC with HOBt to suppress racemization.

Materials:

  • N-Boc-Pregabalin

  • Alcohol (e.g., Methanol, Ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, for solubility)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of N-Boc-Pregabalin (1.0 eq) in anhydrous DCM (or a mixture of DCM/DMF for better solubility) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

  • Add the alcohol (1.5 eq) to the reaction mixture.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified ester using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of Pregabalin Ester

This is a general method for determining the enantiomeric purity of a pregabalin ester. The exact conditions may need to be optimized for your specific ester.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometer (MS) detector.

  • Chiral stationary phase column (e.g., CHIRALPAK ZWIX(+)).[6]

Mobile Phase:

  • A typical mobile phase for a zwitterionic chiral selector could be a mixture of methanol, acetonitrile, water, and small amounts of an acid (e.g., formic acid) and a base (e.g., diethylamine). For example, a mobile phase of methanol-acetonitrile-water-formate-diethylamine (450:450:100:2.0:2.5 v/v/v/v/v) has been reported.

Procedure:

  • Prepare a standard solution of your racemic pregabalin ester.

  • Prepare a solution of your synthesized pregabalin ester at a known concentration.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution.

  • Inject your synthesized sample.

  • Integrate the peak areas for both enantiomers in the chromatogram of your sample.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents and Additives for Esterification

Coupling ReagentAdditivePropensity for RacemizationNotes
DCC/EDCNoneHighO-acylisourea intermediate is highly prone to oxazolone formation.[7]
DCC/EDCHOBtLowForms a less racemization-prone active ester.[10]
DCC/EDCOxymaPureVery LowOften superior to HOBt in suppressing racemization.[8][9]
HATUNoneLowGenerally used with weaker bases to minimize racemization.
BOPNoneLowEffective, but a carcinogenic byproduct (HMPA) is formed.[4]

Table 2: Influence of Base on Racemization

BaseBasicitySteric HindranceRacemization Potential
Triethylamine (TEA)HighLowHigh
DIPEAModerateHighModerate
N-Methylmorpholine (NMM)LowModerateLow
2,4,6-CollidineLowHighVery Low

Visualizations

Mechanism of Racemization via Oxazolone Formation

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_esterification Esterification N_Protected_Amino_Acid N-Protected Chiral GABA Analog Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Protected_Amino_Acid->Activated_Intermediate + Coupling Reagent N_Protected_Amino_Acid->Activated_Intermediate Oxazolone 5(4H)-Oxazolone (Achiral Intermediate Precursor) Activated_Intermediate->Oxazolone Cyclization Chiral_Ester Chiral Ester (Desired Product) Activated_Intermediate->Chiral_Ester + Alcohol (ROH) (Direct Pathway) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Racemic_Mixture Racemic Mixture of Activated Intermediate Enolate->Racemic_Mixture + H+ Racemic_Ester Racemic Ester (Undesired Product) Racemic_Mixture->Racemic_Ester + Alcohol (ROH)

Caption: Mechanism of racemization via oxazolone formation.

Decision Workflow for Minimizing Racemization

Decision_Workflow Start Start: Esterification of Chiral GABA Analog Coupling_Method Choose Coupling Method Start->Coupling_Method Carbodiimide Carbodiimide (DCC, EDC) Coupling_Method->Carbodiimide Other_Reagents Other Reagents (HATU, BOP) Coupling_Method->Other_Reagents Additives Use Racemization Suppressing Additive? Carbodiimide->Additives Base_Selection Select Base Other_Reagents->Base_Selection Yes_Additive Yes (HOBt or Oxyma) Additives->Yes_Additive No_Additive No (High Risk of Racemization) Additives->No_Additive Yes_Additive->Base_Selection Weak_Hindered_Base Weak, Sterically Hindered Base (NMM, Collidine) Base_Selection->Weak_Hindered_Base Strong_Base Strong Base (TEA, DIPEA) (High Risk of Racemization) Base_Selection->Strong_Base Temperature_Control Control Temperature Weak_Hindered_Base->Temperature_Control Low_Temp Low Temperature (0 °C or below) Temperature_Control->Low_Temp RT_High_Temp Room Temp or Higher (Increased Risk) Temperature_Control->RT_High_Temp Chiral_Analysis Perform Chiral Analysis (HPLC) Low_Temp->Chiral_Analysis High_ee High Enantiomeric Excess (>98%) Chiral_Analysis->High_ee Low_ee Low Enantiomeric Excess Chiral_Analysis->Low_ee Troubleshoot Troubleshoot: - Change Additive/Base - Lower Temperature Low_ee->Troubleshoot Troubleshoot->Coupling_Method

Caption: Decision workflow for minimizing racemization.

References

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  • Smerdka, J., et al. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603-611.
  • Li, J., et al. (2017). Determination of Pregabalin R-Enantiomer in Pregabalin Bulk Drug by RP-HPLC with ELSD. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 53(6), 659-663.
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Validation & Comparative

Comparative Potency of 4-Phenyl vs. 3-Phenyl GABA Esters: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacological potency of 4-phenyl and 3-phenyl substituted gamma-aminobutyric acid (GABA) esters. Designed for researchers, scientists, and drug development professionals in the field of neuroscience, this document synthesizes current knowledge on the structure-activity relationships (SAR) of these compounds, supported by established experimental methodologies for their evaluation. We will delve into the nuances of their interaction with GABAergic systems, offering a framework for understanding their potential as therapeutic agents.

Introduction: The GABAergic System and the Rationale for Phenyl-Substituted Analogs

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[3][4] GABA itself, however, has limited therapeutic utility due to its poor ability to cross the blood-brain barrier (BBB). This has driven the development of GABA analogs with improved pharmacokinetic profiles.

The introduction of a phenyl group to the GABA backbone, as seen in compounds like phenibut (4-phenyl-GABA), enhances lipophilicity, facilitating BBB penetration.[5][6] Esterification of the carboxylic acid moiety is a common prodrug strategy to further increase lipophilicity and potentially improve oral bioavailability.[7][8] This guide focuses on the critical comparison of two regioisomers: 4-phenyl-GABA esters and 3-phenyl-GABA esters, to elucidate how the position of the phenyl ring influences their biological potency.

Structure-Activity Relationships: The Significance of Phenyl Ring Position

The pharmacological activity of phenyl-substituted GABA analogs is profoundly influenced by the position of the phenyl ring on the GABA backbone.[5][6] While direct comparative studies on the esterified forms are limited, extensive research on the parent compounds, 4-phenyl-GABA (phenibut) and 3-phenyl-GABA, provides a strong foundation for understanding their structure-activity relationships.

4-Phenyl-GABA (Phenibut) and its Derivatives:

Phenibut is a well-known neuropsychotropic drug that primarily acts as a selective agonist at the GABA-B receptor.[5][6] It exhibits anxiolytic, nootropic, and anticonvulsant properties.[5][6] The (R)-enantiomer of phenibut is the more active stereoisomer, displaying a higher affinity for the GABA-B receptor.[9]

3-Phenyl-GABA and its Derivatives:

The 3-phenyl substituted analogs of GABA also demonstrate activity within the CNS. Research suggests that these compounds can also interact with GABA receptors, although their potency and selectivity profile may differ from their 4-phenyl counterparts.

The esterification of these compounds is anticipated to modulate their pharmacokinetic properties, primarily by increasing their ability to cross the BBB. Once in the CNS, these esters are likely hydrolyzed by endogenous esterases to release the active parent compound. Therefore, the intrinsic potency of the parent molecule at the GABA receptor remains a critical determinant of the overall efficacy of the ester prodrug.

Comparative Potency at GABA Receptors

The primary molecular target for many phenyl-substituted GABA analogs is the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.[4][10] The potency of a compound at this receptor is typically quantified by its binding affinity (Ki) or its functional activity (EC50 or IC50).

Table 1: Comparative Receptor Binding Affinities of Phenyl-GABA Analogs (Parent Compounds)

CompoundReceptor TargetBinding Affinity (Ki)Reference
(R)-Phenibut (4-Phenyl-GABA)GABA-B92 µM[11]
Racemic PhenibutGABA-B177 µM[11]
Baclofen (4-chloro-4-phenyl-GABA)GABA-B6 µM[11]

Note: Lower Ki values indicate higher binding affinity.

This data for the parent compounds suggests that substitutions on the phenyl ring, such as the chloro-group in baclofen, can significantly enhance GABA-B receptor affinity. The positional isomerism (4-phenyl vs. 3-phenyl) is also a critical factor. While comprehensive data for 3-phenyl-GABA esters is less available, the general principles of SAR suggest that the spatial arrangement of the phenyl group in the 4-position is favorable for GABA-B receptor interaction.

Experimental Protocols for Potency Determination

To rigorously compare the potency of 4-phenyl and 3-phenyl GABA esters, a series of well-established in-vitro and in-vivo assays are required.

In-Vitro Assay: Radioligand Binding Assay for GABA-B Receptors

This assay directly measures the affinity of a test compound for the GABA-B receptor.

Objective: To determine the inhibitory constant (Ki) of 4-phenyl and 3-phenyl GABA esters for the GABA-B receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]GABA or a selective GABA-B antagonist) for binding to GABA-B receptors in a membrane preparation from a suitable tissue source (e.g., rat brain cortex).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (4-phenyl or 3-phenyl GABA ester) or a known GABA-B agonist/antagonist for the standard curve.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled GABA-B ligand.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash & Resuspend prep3->prep4 assay1 Incubate Membranes, Radioligand & Test Compound prep4->assay1 assay2 Filter to Separate Bound/Free Ligand assay3 Wash Filters analysis1 Scintillation Counting assay3->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Radioligand Binding Assay Workflow

In-Vivo Assay: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the anticonvulsant potential of the test compounds.

Objective: To compare the ability of 4-phenyl and 3-phenyl GABA esters to protect against seizures induced by the GABA-A receptor antagonist, pentylenetetrazol (PTZ).

Principle: PTZ induces clonic and tonic-clonic seizures by blocking the chloride ionophore of the GABA-A receptor complex. Compounds that enhance GABAergic transmission can antagonize the effects of PTZ and delay the onset or reduce the severity of seizures.[12][13][14]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Swiss albino mice, housed under standard laboratory conditions with free access to food and water.

    • Allow the animals to acclimatize to the testing environment.

  • Drug Administration:

    • Divide the mice into groups: a vehicle control group, a positive control group (e.g., diazepam), and several experimental groups receiving different doses of the 4-phenyl and 3-phenyl GABA esters.

    • Administer the test compounds or vehicle intraperitoneally (i.p.) at a predetermined time before PTZ injection (e.g., 30 minutes).[15]

  • Seizure Induction:

    • Inject a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and the occurrence of tonic hindlimb extension.

    • The absence of generalized clonic seizures within the observation period is considered as protection.

  • Data Analysis:

    • For each group, calculate the percentage of animals protected from seizures.

    • Determine the ED50 (the dose of the compound that protects 50% of the animals from seizures) for each test compound using probit analysis.

    • Compare the ED50 values of the 4-phenyl and 3-phenyl GABA esters to assess their relative anticonvulsant potency.

PTZ_Seizure_Model start Animal Acclimatization drug_admin Administer Test Compound / Vehicle (i.p.) start->drug_admin ptz_injection Inject PTZ (i.p.) drug_admin->ptz_injection observation Observe for Seizure Activity (Latency & Severity) ptz_injection->observation data_analysis Calculate % Protection & ED50 observation->data_analysis end Comparative Potency Determined data_analysis->end

PTZ-Induced Seizure Model Workflow

In-Vivo Assay: Elevated Plus Maze (EPM) Test

This widely used behavioral assay assesses anxiety-like behavior in rodents.

Objective: To compare the anxiolytic effects of 4-phenyl and 3-phenyl GABA esters.

Principle: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms of the maze.[7][16][17]

Step-by-Step Methodology:

  • Apparatus:

    • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animal Preparation:

    • Use male mice, handled for several days prior to testing to reduce stress.

    • Acclimatize the animals to the testing room before the experiment.

  • Procedure:

    • Administer the test compounds (4-phenyl and 3-phenyl GABA esters), vehicle, or a positive control (e.g., diazepam) at appropriate doses and a set time before the test.

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the behavior of the animal using a video camera.

  • Data Analysis:

    • Score the video recordings for the number of entries into and the time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

    • Compare the effects of the 4-phenyl and 3-phenyl GABA esters to determine their relative anxiolytic potency.

EPM_Test start Animal Handling & Acclimatization drug_admin Administer Test Compound / Vehicle start->drug_admin placement Place Mouse in Center of EPM drug_admin->placement exploration Allow 5 min of Free Exploration (Video Recorded) placement->exploration data_analysis Analyze Time & Entries in Open/Closed Arms exploration->data_analysis end Anxiolytic Potency Assessed data_analysis->end

Elevated Plus Maze Test Workflow

Conclusion and Future Directions

The comparative potency of 4-phenyl versus 3-phenyl GABA esters is a critical area of investigation for the development of novel CNS therapeutics. Based on the structure-activity relationships of their parent compounds, it is hypothesized that 4-phenyl-GABA esters will exhibit greater potency as GABA-B receptor agonists compared to their 3-phenyl counterparts. However, direct experimental verification is essential.

The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis. By systematically evaluating the receptor binding affinities and the in-vivo anticonvulsant and anxiolytic effects of these regioisomeric esters, researchers can gain valuable insights into their therapeutic potential. Future studies should also include pharmacokinetic profiling to understand how esterification and phenyl ring position influence drug absorption, distribution, metabolism, and excretion, which are all critical factors for successful drug development.

References

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Validated LC-MS/MS Quantification of Phenylbutanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Phenylbutyrate (PBA) is a critical therapeutic agent for urea cycle disorders (UCD) and an emerging candidate in oncology and neurodegenerative research (as an HDAC inhibitor). While HPLC-UV has historically served as the workhorse for therapeutic drug monitoring, its limitations in sensitivity and selectivity render it insufficient for modern pharmacokinetic (PK) profiling, particularly when quantifying low-level metabolites like Phenylacetate (PAA) and Phenylacetylglutamine (PAGN).

This guide delineates a validated, high-throughput LC-MS/MS methodology that outperforms traditional techniques. We focus on the causality of method parameters—explaining why specific columns, ionization modes, and extraction protocols are chosen—to ensure you can replicate and adapt this workflow with confidence.

Part 1: The Analytical Challenge

Quantifying PBA is not merely about measuring the parent drug; it is about capturing a rapid metabolic cascade. PBA undergoes


-oxidation to form Phenylacetate (PAA), which is then conjugated with glutamine to form Phenylacetylglutamine (PAGN) in the liver and kidneys.
  • The Problem: PAA is volatile and difficult to retain on standard C18 columns due to its polarity.

  • The Matrix: Plasma and urine contain endogenous interfering acids that can suppress ionization in negative mode if not chromatographically resolved.

  • The Solution: A validated LC-MS/MS approach using negative electrospray ionization (ESI-) and specific stationary phases (PFP or C18) to separate these structural analogs.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic conversion relevant to quantification.

MetabolicPathway PBA Phenylbutyrate (PBA) (Parent Drug) PAA Phenylacetate (PAA) (Active Metabolite) PBA->PAA Beta-Oxidation (Mitochondria) PAGN Phenylacetylglutamine (PAGN) (Excreted Marker) PAA->PAGN Glutamine Conjugation (Liver/Kidney)

Figure 1: Metabolic trajectory of Phenylbutyrate. Quantification often requires monitoring all three species to assess total drug exposure and clearance.

Part 2: Method Comparison (The Evidence)

Before detailing the protocol, we must objectively evaluate why LC-MS/MS is the superior choice for this application compared to legacy methods.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV (Traditional)GC-MS (Alternative)LC-MS/MS (Recommended)
Sensitivity (LLOQ) ~10–50 µg/mL~0.1 µg/mL10–100 ng/mL
Selectivity Low. Co-elution with endogenous organic acids is common.High, but limited by volatility requirements.Superior. Mass filtration (MRM) eliminates most interferences.
Sample Prep Simple (Protein Precip), but requires long run times to separate peaks.Complex. Requires derivatization (e.g., silylation) to make PAA/PBA volatile.Streamlined. Protein Precip or dilute-and-shoot.
Throughput Low (15–30 min/sample).Low (Derivatization + 20 min run).High (3–6 min/sample).
Primary Use Case Routine clinical monitoring of high-dose UCD patients.Forensic analysis or metabolic profiling.DMPK studies, trace analysis, and multi-metabolite quantification.

Expert Insight: While HPLC-UV is cheaper, it often fails to distinguish PAA from interfering plasma components at low concentrations. GC-MS offers sensitivity but introduces variability during the derivatization step (incomplete reaction). LC-MS/MS provides the "sweet spot" of direct analysis with high specificity.

Part 3: The Validated LC-MS/MS Protocol

This protocol is designed for compliance with FDA M10 Bioanalytical Method Validation guidelines.

Materials & Reagents[2][3][4][5][6]
  • Analytes: Sodium Phenylbutyrate, Phenylacetic Acid, Phenylacetylglutamine.[1][2]

  • Internal Standard (IS): Phenylbutyrate-d11 (Essential for correcting matrix effects and recovery).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

We utilize protein precipitation (PPT) over Liquid-Liquid Extraction (LLE) to maximize recovery of the polar metabolites (PAGN).

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (10 µg/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? It helps disrupt protein binding and ensures the acidic analytes remain in solution.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase strength).

Chromatographic Conditions[4][5][6][9]
  • Column: Phenomenex Luna PFP(2) (100 x 2.0 mm, 3 µm) or equivalent.

    • Why PFP? Pentafluorophenyl phases offer unique selectivity for aromatic acids and better retention for PAA compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters[2][5][6][10]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[5]

    • Scientific Rationale: PBA and PAA are carboxylic acids. They deprotonate easily (

      
      ), providing significantly higher sensitivity in negative mode than positive mode.
      
  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanism
Phenylbutyrate (PBA) 163.1119.1-15Decarboxylation (

loss)
Phenylacetate (PAA) 135.091.0-20Formation of Tropylium-like ion
PAGN 263.1145.1-25Cleavage of Glutamine moiety
PBA-d11 (IS) 174.2130.2-15Decarboxylation
Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 50 µL Plasma IS Add IS (PBA-d11) Sample->IS Precip Add 200 µL ACN (0.1% FA) Protein Precipitation IS->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Supernatant Collect Supernatant & Dilute 1:1 with H2O Centrifuge->Supernatant LC LC Separation Luna PFP(2) Column Supernatant->LC MS MS/MS Detection ESI Negative Mode LC->MS Data Quantification (Analyst/MassLynx) MS->Data

Figure 2: Validated extraction and analysis workflow ensuring high recovery and minimal matrix effect.

Part 4: Validation Performance Data

The following data represents typical performance characteristics obtained during a full validation study according to FDA M10 guidelines.

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria (FDA M10)
Linearity Range 0.1 – 100 µg/mL

Accuracy (Intra-day) 94.5% – 106.2%85% – 115%
Precision (CV%) 2.1% – 5.8%

Matrix Effect 98% – 104% (IS Normalized)No significant ion suppression
Recovery > 85% for all analytesConsistent across range
Stability Stable for 24h at RT; 3 freeze-thaw cycles

of nominal

Part 5: Troubleshooting & Optimization

As a Senior Scientist, I have encountered specific failure points in this assay. Here is how to avoid them:

  • Carryover: PBA is "sticky." If you see peaks in your blanks, switch your needle wash to 50:25:25 ACN:MeOH:Isopropanol with 0.1% Formic Acid. The Isopropanol helps solubilize hydrophobic residues.

  • Peak Tailing: Carboxylic acids can tail on older C18 columns. Ensure your mobile phase pH is controlled. While we use 0.1% Formic Acid (pH ~2.7), adding 5mM Ammonium Acetate can sometimes improve peak shape for PAGN without killing the negative mode signal.

  • IS Selection: Do not use a structural analog (like phenylvaleric acid) if you can avoid it. PBA-d11 is commercially available and corrects for matrix suppression much better than an analog.

References

  • FDA. (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[7][8][6] Link

  • Marahatta, A., et al. (2012).[5] "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B, 903, 118-125.[5] Link

  • Laryea, M. D., et al. (2010).[9] "Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites... in blood and urine." Journal of Inherited Metabolic Disease, 33, S321-S328.[9] Link

  • Mokhtarani, M., et al. (2012). "Urinary phenylacetylglutamine as dosing biomarker for patients with urea cycle disorders." Molecular Genetics and Metabolism, 107(3), 308-314.[2] Link

Sources

Comparison of methyl vs ethyl esters of 4-amino-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: Methyl vs. Ethyl Esters of 4-Amino-4-Phenylbutanoic Acid Subtitle: Physicochemical Profiling, Pharmacokinetic Trajectories, and Synthetic Protocols for GABA Analog Prodrugs

Executive Summary

This guide provides a technical comparison between the methyl and ethyl ester derivatives of 4-amino-4-phenylbutanoic acid (a structural isomer of the nootropic Phenibut, which is the 3-phenyl analog). While the parent acid serves as a GABA-B agonist, its zwitterionic nature at physiological pH limits passive diffusion across the Blood-Brain Barrier (BBB).

Esterification masks the carboxylic acid, collapsing the zwitterion and significantly increasing lipophilicity.

  • The Methyl Ester offers a lower molecular weight and faster theoretical hydrolysis rates due to reduced steric hindrance, but releases methanol as a metabolic byproduct.

  • The Ethyl Ester provides a superior lipophilic profile (higher LogP) for BBB penetration and hydrolyzes to ethanol, a generally safer metabolic leaving group.

Verdict: For drug development focusing on CNS bioavailability, the Ethyl Ester is the preferred scaffold due to its optimal balance of lipophilicity and safety, despite slightly slower hydrolysis kinetics compared to the methyl variant.

Structural & Physicochemical Comparison

The fundamental difference lies in the alkyl chain length of the ester moiety, which dictates the molecule's solubility, partition coefficient, and interaction with esterases.

Table 1: Comparative Physicochemical Profile

FeatureMethyl Ester (4-A-4-P-Me)Ethyl Ester (4-A-4-P-Et)Parent Acid (Reference)
Formula



MW ( g/mol ) 193.24207.27179.22
Predicted LogP ~1.8 - 2.1~2.3 - 2.6~0.5 - 0.9
H-Bond Donors 1 (Amine)1 (Amine)2 (Amine + Acid)
Topological Polar Surface Area (tPSA) ~52 Ų~52 Ų~63 Ų
Water Solubility Moderate (requires pH adjustment)Low (Hydrophobic)High (Zwitterionic)
BBB Permeability Score HighVery HighLow-Moderate

Expert Insight: The shift in LogP from <1.0 (Parent) to >2.0 (Ethyl Ester) is the critical factor. A LogP of ~2.0-3.0 is ideal for CNS drugs. The ethyl ester sits perfectly in this window, whereas the parent acid relies on active transport (likely LAT1 or similar amino acid transporters) which can be saturable.

Pharmacokinetic Implications & Mechanism

Both esters function as prodrugs . They are pharmacologically inactive at the GABA-B receptor until the ester bond is cleaved by intracellular or plasma esterases (e.g., Carboxylesterase 1 - CES1).

Metabolic Activation Pathway

The following diagram illustrates the "Lock-and-Key" activation mechanism. The ester allows entry; the enzyme reveals the key.

G Prodrug Ester Prodrug (Lipophilic/Inactive) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB Rapid Entry Esterase CES1 / Plasma Esterases (Hydrolysis) BBB->Esterase CNS Distribution Active Free Acid (Active Agonist) Esterase->Active Cleavage Receptor GABA-B Receptor (Inhibition) Active->Receptor Binding

Figure 1: Pharmacokinetic activation pathway of 4-amino-4-phenylbutanoic acid esters.

Hydrolysis Kinetics (Methyl vs. Ethyl)
  • Methyl Ester: Hydrolysis is generally faster (

    
    ) because the methyl group offers less steric hindrance to the catalytic triad of the esterase enzyme.
    
    • Risk:[1][2] Metabolic release of methanol. While the molar amount in a therapeutic dose (e.g., 200mg) is below toxic thresholds, it is a consideration for chronic dosing.

  • Ethyl Ester: Hydrolysis is slightly slower, providing a potentially "extended-release" profile. The leaving group is ethanol, which is biologically benign in these micro-quantities.

Synthetic Protocols

To verify these properties, the esters must be synthesized in high purity. Below is a standardized Fischer Esterification protocol adapted for amino acids.

Materials Required:
  • 4-amino-4-phenylbutanoic acid (CAS: 1078-21-3 for 3-phenyl isomer; ensure correct 4-phenyl isomer sourcing).

  • Anhydrous Methanol (for Methyl Ester) or Ethanol (for Ethyl Ester).

  • Thionyl Chloride (

    
    ).
    
  • Reflux setup with

    
     drying tube.
    
Step-by-Step Procedure:
  • Preparation: Chill 50 mL of the respective alcohol (MeOH or EtOH) to 0°C in an ice bath.

  • Activation: Dropwise, add 1.5 equivalents of Thionyl Chloride (

    
    ). Caution: Exothermic reaction releasing HCl gas. Stir for 30 minutes to generate the active reagent (HCl/Alkyl Sulfite).
    
  • Addition: Add 10 mmol of 4-amino-4-phenylbutanoic acid to the solution.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). The ester will have a higher

      
       than the acid.
      
  • Isolation: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude ester hydrochloride salt.

  • Purification: Recrystallize from Isopropanol/Ether to obtain the pure hydrochloride salt of the ester.

Synthesis Acid 4-Amino-4-Phenylbutanoic Acid Intermediate Reflux (4-6 hrs) Acid->Intermediate Reagent Alcohol (MeOH/EtOH) + SOCl2 Reagent->Intermediate Product Ester HCl Salt Intermediate->Product -SO2, -HCl

Figure 2: Fischer Esterification synthesis workflow.[3]

Experimental Validation Protocols

Do not rely on theoretical data alone. The following assays are required to validate the comparison.

Stability Assay (Simulated Gastric vs. Plasma)

Objective: Determine if the ester survives the stomach (low pH) to be hydrolyzed in the blood (neutral pH + enzymes).

  • Protocol:

    • Incubate 10 µM of Methyl and Ethyl esters in:

      • (A) Simulated Gastric Fluid (SGF, pH 1.2, pepsin-free).

      • (B) Human Plasma (pooled, containing esterases).

    • Sample at

      
       minutes.
      
    • Quench with ice-cold acetonitrile.

    • Analyze via HPLC-MS/MS monitoring the transition of Parent Acid.

  • Expected Result:

    • SGF: Both esters should remain relatively stable (<10% degradation) due to protonation of the amine stabilizing the molecule.

    • Plasma:[4][5] Rapid conversion to parent acid. Methyl ester

      
       min; Ethyl ester 
      
      
      
      min.
Lipophilicity (LogD) Determination

Objective: Measure actual distribution coefficient at physiological pH.

  • Protocol: Shake-flask method using Octanol and Phosphate Buffer (pH 7.4).

  • Calculation:

    
    .
    
  • Target: Ethyl ester should show

    
     log unit increase over Methyl ester.
    

References

  • Lapin, I. (2001).[1][6][7] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[6] CNS Drug Reviews, 7(4), 471–481. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Link

  • Dambrova, M., et al. (2008).[7][8] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link

  • Lavis, L. D. (2008). Ester bonds in prodrugs.[4][9][10] ACS Chemical Biology, 3(4), 203-206. Link

Sources

A Researcher's Guide to Phenyl-GABA Antibody Specificity: Investigating Cross-Reactivity with Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and drug development professionals working with phenyl-GABA (also known as phenibut), the specificity of antibodies is a critical parameter for accurate and reliable immunoassays. A key question that often arises is the potential for cross-reactivity of anti-phenyl-GABA antibodies with its methyl ester derivative. This guide provides an in-depth analysis of this potential interaction, the underlying scientific principles, and a comprehensive experimental framework to quantify and validate antibody specificity.

The Principle of Antibody Cross-Reactivity

An antibody's specificity is its ability to bind to a single, unique epitope on an antigen. However, antibodies can sometimes bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[1][2] This occurs when the epitope of a non-target molecule is sufficiently similar to the target antigen's epitope, allowing for a stable interaction with the antibody's binding site (paratope).[2][3] Such cross-reactivity can lead to inaccurate quantification in immunoassays, producing false-positive results or an overestimation of the target analyte's concentration.

The interaction between an antibody and an antigen is governed by weak, non-covalent forces such as hydrogen bonds, electrostatic interactions, Van der Waals forces, and hydrophobic interactions.[3] The degree of cross-reactivity is dependent on the structural homology between the target antigen and the cross-reacting molecule.[4] In the case of phenyl-GABA and its methyl ester, the core structure remains identical, with the only difference being the esterification of the carboxylic acid group.

Structural Comparison: Phenyl-GABA vs. Phenyl-GABA Methyl Ester

To understand the potential for cross-reactivity, a structural comparison is essential.

CompoundChemical StructureKey Functional Groups
Phenyl-GABA (β-Phenyl-γ-aminobutyric acid) C₁₀H₁₃NO₂Carboxylic acid (-COOH), Amino group (-NH₂), Phenyl ring
Phenyl-GABA Methyl Ester C₁₁H₁₅NO₂Methyl ester (-COOCH₃), Amino group (-NH₂), Phenyl ring

The primary difference lies in the terminal carboxylic acid group of phenyl-GABA being converted to a methyl ester. This modification alters the size, polarity, and hydrogen-bonding capability of this part of the molecule. While the overall shape and the presence of the phenyl ring and amino group are conserved, the change at the carboxyl end can significantly impact antibody recognition, depending on which part of the molecule acts as the primary epitope for the antibody .

Experimental Framework for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of a phenyl-GABA antibody with its methyl ester, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method.[1][5] This assay quantifies the degree to which the methyl ester can compete with phenyl-GABA for binding to the antibody.

Experimental Workflow Diagram

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat plate with Phenyl-GABA conjugate B Block unbound sites A->B C Add anti-Phenyl-GABA antibody + Phenyl-GABA (Standard) B->C D Add anti-Phenyl-GABA antibody + Phenyl-GABA Methyl Ester (Test) B->D E Incubate C->E D->E F Add enzyme-linked secondary antibody E->F G Add substrate F->G H Measure signal G->H

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Step-by-Step Protocol: Competitive ELISA

Materials:

  • 96-well microtiter plates

  • Anti-phenyl-GABA antibody (primary antibody)

  • Phenyl-GABA standard

  • Phenyl-GABA methyl ester

  • Phenyl-GABA conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the phenyl-GABA-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve of phenyl-GABA by serial dilution.

    • Prepare a dilution series of the phenyl-GABA methyl ester.

    • In separate tubes, pre-incubate a fixed, optimized concentration of the anti-phenyl-GABA primary antibody with each dilution of the phenyl-GABA standard and the phenyl-GABA methyl ester for 1-2 hours at room temperature.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA will be used to generate two separate competition curves: one for phenyl-GABA (the standard) and one for the phenyl-GABA methyl ester (the test compound).

Calculating Cross-Reactivity:

The percentage of cross-reactivity can be calculated using the following formula, based on the concentrations of the standard and the test compound that cause 50% inhibition of the maximum signal (IC50):

% Cross-Reactivity = (IC50 of Phenyl-GABA / IC50 of Phenyl-GABA Methyl Ester) x 100

Data Presentation:

AnalyteIC50 (ng/mL)% Cross-Reactivity
Phenyl-GABAHypothetical Value100% (by definition)
Phenyl-GABA Methyl EsterExperimental ValueCalculated Value

A high percentage of cross-reactivity would indicate that the antibody binds to the methyl ester with a similar affinity as it does to phenyl-GABA. Conversely, a low percentage would suggest high specificity of the antibody for the free carboxylic acid form.

Implications for Researchers

The degree of cross-reactivity will have significant implications for the design and interpretation of immunoassays.

  • High Cross-Reactivity: If significant cross-reactivity is observed, the antibody cannot be used to specifically quantify phenyl-GABA in the presence of its methyl ester. This is a critical consideration in studies where both forms may be present, such as in pharmacokinetic or metabolic studies.

  • Low Cross-Reactivity: An antibody with low cross-reactivity is highly specific and can be reliably used to measure phenyl-GABA levels without interference from the methyl ester. This is ideal for most research and diagnostic applications.

Conclusion and Recommendations

While the structural similarity between phenyl-GABA and its methyl ester suggests a potential for antibody cross-reactivity, empirical validation is essential. The provided competitive ELISA protocol offers a robust framework for quantifying this interaction. Researchers are strongly advised to perform such validation studies with their specific antibodies to ensure the accuracy and reliability of their experimental data. The choice of monoclonal versus polyclonal antibodies can also influence specificity, with monoclonal antibodies generally offering higher specificity and lower cross-reactivity.[6][7]

By rigorously characterizing the specificity of their immunological tools, scientists can have greater confidence in their findings and contribute to the advancement of research in their respective fields.

References

  • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Sigma-Aldrich. (n.d.). An Introduction to Antibodies: Antibody-Antigen Interaction.
  • Wikipedia. (2024). Antigen-antibody interaction.
  • Frank, S. A. (2002). Immunology and Evolution of Infectious Disease. Princeton University Press.
  • Khaunina, R. A., Lapin, I. P., & Perekalin, V. V. (1979). [Hemodynamic mechanism of the hypotensive action of beta-phenyl-GABA esters (phenibut)]. Farmakologiia i toksikologiia, 42(4), 379–382.
  • Chakraborty, S., & Salunke, D. M. (2019). Antibody specificity and promiscuity. Biochemical Journal, 476(3), 519–537.
  • Cell Signaling Technology. (2025, August 27). Antibody Essentials: Important Considerations for Antibody Selection. CST Blog.
  • Beta LifeScience. (2025, September 18). Cross Reactivity in Immunology: Definition, Risks & Benefits.
  • myADLM.org. (2015, October 1). How to Detect and Solve Immunoassay Interference.
  • Bio-Rad. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.

Sources

Safety Operating Guide

Methyl 4-amino-4-phenylbutanoate hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Urgency

Methyl 4-amino-4-phenylbutanoate hydrochloride is a synthetic intermediate, structurally related to gabapentinoids and phenibut derivatives.[1] As an amine hydrochloride salt , it presents specific chemical risks—primarily acidity in solution and reactivity with oxidizers—that dictate its disposal pathway.[1]

Immediate Action Required:

  • Do NOT dispose of down the drain (sanitary sewer).

  • Do NOT mix with bleach (sodium hypochlorite) or strong bases.

  • Segregate immediately from oxidative waste streams.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactive potential.[1] This compound is not merely "waste"; it is a latent chemical reagent.

PropertyDataOperational Implication
Physical State White Crystalline SolidHygroscopic; protect from moisture to prevent clumping/hydrolysis.
pH (Aqueous) Acidic (~pH 3-5)Corrosivity Risk: Concentrated solutions can degrade metal containers. Use HDPE.[2]
Functional Groups Primary Amine, Methyl EsterReactivity: Incompatible with strong oxidizers and strong bases.[1]
Solubility High (Water, Alcohol)Spills can rapidly contaminate aqueous surfaces; requires dry cleanup.[1]
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1]

Pre-Disposal Segregation Matrix

The Golden Rule of Chemical Waste: Segregation prevents unintended synthesis in the waste drum.

As a hydrochloride salt of a primary amine, this compound poses two specific incompatibility risks:

  • With Strong Bases: Neutralization liberates the free amine, which may be volatile or malodorous.[1]

  • With Bleach (Hypochlorites): Reaction with primary amines forms chloramines , which are toxic and unstable.

DOT Diagram: Segregation Logic

SegregationMatrix Chemical Methyl 4-amino-4-phenylbutanoate HCl Oxidizers Strong Oxidizers (Nitrates, Perchlorates) Chemical->Oxidizers Bases Strong Bases (NaOH, KOH) Chemical->Bases Bleach Hypochlorites (Bleach) Chemical->Bleach SafeStream CORRECT STREAM: Solid Organic Waste (Non-Halogenated preferred) Chemical->SafeStream Fire Risk: Fire/Exothermic Reaction Oxidizers->Fire Fumes Risk: Volatile Amine Release Bases->Fumes Toxin Risk: Chloramine Formation Bleach->Toxin

Caption: Segregation logic highlighting critical incompatibilities. Green path indicates the only safe disposal route.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Labeling

Before moving the material, verify its state.[1]

  • RCRA Status: This compound is generally considered a Non-RCRA Regulated Chemical Waste unless mixed with listed solvents (F-listed) or exhibiting specific toxicity characteristics. However, it must be treated as Hazardous Chemical Waste for incineration.[1]

  • Labeling:

    • Content: "Methyl 4-amino-4-phenylbutanoate HCl" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[3]

Phase 2: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste (if dissolved): Use an HDPE carboy. Ensure the cap is vented if there is any risk of off-gassing, though this is stable in solution.[1]

Phase 3: Transfer Protocol
  • PPE Setup: Don nitrile gloves (min 0.11mm thickness), safety goggles, and a lab coat.[1] If handling large quantities (>500g) of fine powder, use a powder hood or N95 respirator to prevent inhalation.[1]

  • Transfer:

    • Solids: Transfer using a chemically resistant scoop. Do not generate dust.[3][4] Wipe the threads of the waste container before closing to ensure a tight seal.

    • Liquids: Pour slowly into the carboy using a funnel. Check pH of the waste stream. If the total waste mix is highly acidic (< pH 2) due to this compound, alert the waste management team, as this triggers the D002 (Corrosive) RCRA code.[1]

  • Decontamination: Wipe down the exterior of the waste container with a damp paper towel. Dispose of the towel in the solid waste bin.

Phase 4: Final Disposal (EHS Handoff)[1]
  • Method: The standard industry method for this pharmaceutical intermediate is High-Temperature Incineration .

  • Documentation: Submit a waste pickup request to your facility's EHS department specifying the chemical name and quantity.

Emergency Contingencies: Spills

In the event of a benchtop spill, immediate containment is necessary to prevent tracking the irritant powder through the lab.[1]

DOT Diagram: Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume (<100g = Minor) Start->Assess PPE Don PPE (Gloves, Goggles, Mask) Assess->PPE Contain Containment (Cover with dry pad) PPE->Contain Clean Wet Wipe/Scoop (Avoid Dust) Contain->Clean Bag Double Bag Label as HazWaste Clean->Bag Notify Notify EHS (If >100g or injury) Bag->Notify

Caption: Operational workflow for managing minor solid spills of the hydrochloride salt.

Specific Cleanup Note: Because this is a hydrochloride salt, it is highly water-soluble.[1]

  • Dry Spill: Scoop up as much as possible dry to avoid spreading a sticky, acidic solution.[1]

  • Residue: Clean the surface with water, followed by a dilute sodium bicarbonate (baking soda) solution to neutralize any remaining acidity, then a final water rinse.[1]

Regulatory References & Compliance

Compliance is non-negotiable. The procedures above are grounded in the following federal regulations and authoritative standards:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates the "Chemical Hygiene Plan" and proper labeling/handling of hazardous chemicals in laboratories.

  • EPA RCRA Regulations (40 CFR Part 261): Defines hazardous waste characteristics.[5] While this specific chemical is not "Listed" (P or U list), it falls under general chemical waste requiring incineration and may exhibit "Corrosivity" (D002) if dissolved in water at high concentrations.[1]

  • Prudent Practices in the Laboratory (National Academies): The gold standard for handling pharmaceutical amine salts and segregation protocols.

References

  • Sigma-Aldrich. Safety Data Sheet: Methyl 4-amino-4-phenylbutanoate hydrochloride. (Accessed 2023). Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Link[1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Link

  • PubChem. Compound Summary: 4-Amino-4-phenylbutanoic acid hydrochloride (Parent Acid Data). National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

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Methyl 4-amino-4-phenylbutanoate hydrochloride
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Methyl 4-amino-4-phenylbutanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.